3-epi-Calcifediol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-DTOXIADCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022721 | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19356-17-3, 64719-49-9 | |
| Record name | 25-Hydroxyvitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcifediol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-Hydroxyvitamin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcifediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIFEDIOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of 3-epi-Calcifediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C-3 epimer of calcifediol, the major circulating form of vitamin D. Once considered an inactive metabolite, emerging research has revealed its distinct biological activities and potential physiological relevance. This technical guide provides a comprehensive overview of the current understanding of this compound's function, including its metabolism, interaction with key proteins, and cellular effects. We present comparative quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways to serve as a valuable resource for researchers in vitamin D metabolism, endocrinology, and drug development.
Introduction
The vitamin D endocrine system is crucial for calcium homeostasis, bone metabolism, and a growing number of extraskeletal functions. The metabolism of vitamin D3 (cholecalciferol) to its active form, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), involves two key hydroxylation steps. The first, occurring in the liver, produces calcifediol (25-hydroxyvitamin D3), the primary indicator of vitamin D status. A significant, yet often overlooked, metabolic pathway is the epimerization of calcifediol at the C-3 position, yielding this compound. While present in human circulation, the precise biological roles of this epimer are still under active investigation. This guide aims to consolidate the current knowledge on this compound to facilitate further research into its physiological significance and therapeutic potential.
Metabolism of this compound
This compound is formed from calcifediol through an epimerization reaction. Subsequently, it can undergo further hydroxylation by the same enzymes that act on calcifediol.
Figure 1: Metabolic pathway of Vitamin D3, including the epimerization to this compound.
Interaction with Key Proteins: VDR and DBP
The biological activity of vitamin D metabolites is largely determined by their binding affinities for the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP).
Vitamin D Receptor (VDR) Binding
This compound itself has a low affinity for the VDR. However, its downstream metabolite, 3-epi-calcitriol, can bind to the VDR, albeit with a lower affinity than calcitriol. This reduced affinity generally translates to lower transcriptional activity for most genes.
Vitamin D Binding Protein (DBP) Affinity
This compound exhibits a slightly different binding affinity for DBP compared to calcifediol, which may influence its transport, half-life, and bioavailability. Some studies suggest a threefold lower affinity of this compound for DBP compared to calcifediol.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinities and biological potency of this compound and its metabolites in comparison to their non-epimeric counterparts.
Table 1: Comparative Binding Affinities
| Compound | Target Protein | Relative Binding Affinity (Compared to Calcitriol for VDR, and Calcifediol for DBP) | Notes |
| Calcitriol | VDR | 100% (Reference) | High-affinity ligand |
| 3-epi-Calcitriol | VDR | ~0.8-2.8%[1] | Significantly lower affinity than calcitriol |
| Calcifediol | DBP | 100% (Reference) | High-affinity ligand for DBP |
| This compound | DBP | ~33% | Lower affinity than calcifediol |
Table 2: Comparative Biological Potency
| Biological Effect | 3-epi-Calcitriol vs. Calcitriol | Cell/System | Reference |
| HL-60 Cell Differentiation | Less potent | Human promyelocytic leukemia cells | [1] |
| Keratinocyte Proliferation Inhibition | Equipotent | Primary human keratinocytes | [2] |
| Parathyroid Hormone (PTH) Suppression | Equipotent | Bovine parathyroid cells | [1] |
| VDR-mediated Gene Transcription | Significantly reduced | ROS 17/2.8 cells with osteocalcin (B1147995) VDRE | [3] |
Signaling Pathways
The signaling pathways of vitamin D metabolites can be broadly categorized into genomic and non-genomic pathways. While specific pathways uniquely activated by this compound are not well-defined, it is understood to interact with the canonical vitamin D signaling cascade, primarily through its metabolite 3-epi-calcitriol.
Genomic Signaling Pathway
The genomic actions of vitamin D are mediated by the VDR, a nuclear receptor that, upon ligand binding, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. 1α,25(OH)2-3-Epi-Vitamin D3, a Natural Physiological Metabolite of Vitamin D3: Its Synthesis, Biological Activity and Crystal Structure with Its Receptor | PLOS One [journals.plos.org]
- 3. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-epi-Calcifediol in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 3-epi-calcifediol (3-epi-25-hydroxyvitamin D3), a significant C-3 epimer of calcifediol. While often considered less potent than its non-epimeric counterpart, emerging evidence suggests that this compound and its metabolites are biologically active and play a discernible role in calcium and phosphate (B84403) homeostasis. This document details the metabolic pathways, binding affinities to key proteins, in vivo effects on mineral metabolism, and the analytical methodologies required for its accurate quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, bone metabolism, and pharmaceutical development.
Introduction
Vitamin D is a crucial prohormone for maintaining calcium and phosphate balance, essential for skeletal health and various other physiological processes. The primary circulating form of vitamin D is calcifediol (25-hydroxyvitamin D3), which is subsequently converted to the active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). However, another significant metabolite, this compound, exists in circulation, often at notable concentrations, particularly in infants.[1][2] This epimer, differing only in the stereochemical configuration of the hydroxyl group at the C-3 position of the A-ring, presents both analytical challenges and intriguing biological questions.[3] This guide delves into the technical aspects of this compound's role in calcium homeostasis, providing a foundation for further research and potential therapeutic exploration.
Metabolism of this compound
This compound is not a primary dietary form of vitamin D but is rather formed through the epimerization of calcifediol.[4] This conversion is a key metabolic step. Subsequently, this compound can undergo further hydroxylation to form its own set of metabolites. The primary activating step is the conversion to 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-calcitriol) by the enzyme CYP27B1.[4] It can also be hydroxylated by CYP24A1 to form 3-epi-24,25-dihydroxyvitamin D3.[4] While 3-epi-calcitriol is considered the active form of this epimer, it is generally found to be less biologically potent than calcitriol.[1][4]
Data Presentation: Comparative Biological Activity
The biological actions of this compound and its metabolites are dictated by their binding affinities to the Vitamin D Receptor (VDR) and the Vitamin D-Binding Protein (DBP). The available quantitative and semi-quantitative data are summarized below.
Table 1: Binding Affinities of Vitamin D Metabolites to VDR and DBP
| Compound | Target | Relative Binding Affinity (Compared to Calcitriol for VDR) | Quantitative Data (Kd) | Citation |
| Calcitriol (1α,25(OH)2D3) | VDR | 100% | ~0.1 nM | [5] |
| Calcifediol (25(OH)D3) | VDR | ~0.1% | - | [6] |
| 3-epi-Calcitriol | VDR | 0.8% - 2.8% | 35- to 120-fold lower than Calcitriol | [1] |
| Compound | Target | Relative Binding Affinity (Compared to Calcifediol for DBP) | Cross-Reactivity | Citation |
| Calcifediol (25(OH)D3) | DBP | High | - | [1] |
| This compound | DBP | Lower than Calcifediol | ~51% (exogenous) | |
| Calcitriol (1α,25(OH)2D3) | DBP | 10- to 100-fold lower than Calcifediol | - | [1] |
| 24,25(OH)2D3 | DBP | Similar to Calcifediol | - | [1] |
Table 2: In Vivo Effects on Calcium Homeostasis Markers
| Compound Administered | Animal Model/ Human Study | Effect on Serum PTH | Effect on Serum Calcium | Effect on Serum Phosphate | Citation |
| This compound (dietary) | Weanling Rats (male) | ↓ | Not specified | Not specified | [7] |
| Calcifediol (oral) | Postmenopausal Women | ↓ (in those reaching >30 ng/ml 25(OH)D) | No significant change | No significant change | [8] |
| Extended-Release Calcifediol | CKD Patients (Stages 3 & 4) | ↓ | Slight ↑ | Slight ↑ | [9][10] |
| Calcifediol (oral) | Patients with mild primary hyperparathyroidism | ↓ (temporarily) | No significant change | Not specified | [11] |
Role in Calcium Homeostasis
The primary function of vitamin D in calcium homeostasis is mediated through the VDR. Calcitriol, the most potent VDR ligand, stimulates intestinal calcium and phosphate absorption, regulates renal calcium reabsorption, and modulates bone turnover.[12] this compound, through its conversion to 3-epi-calcitriol, can also activate VDR-mediated signaling pathways, albeit with reduced efficiency.[1] Despite its lower affinity for the VDR, the relatively high circulating concentrations of this compound, especially in certain populations, suggest it may contribute to the overall vitamin D-mediated effects on calcium metabolism.[1] Studies have shown that administration of this compound can lead to a reduction in parathyroid hormone (PTH) levels, a key regulator of calcium homeostasis.[7]
Experimental Protocols
Accurate measurement and assessment of the biological activity of this compound require specific and validated experimental protocols.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing and quantifying this compound from calcifediol due to their isobaric nature.
a) Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound). Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto a pre-conditioned SPE cartridge (e.g., C18 or a specialized phospholipid removal plate). The cartridge is washed with a polar solvent to remove interferences, and the analytes are then eluted with a less polar solvent (e.g., methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate).
-
Derivatization (Optional but Recommended for Enhanced Sensitivity): The dried eluate is reconstituted in a derivatization agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or Amplifex Diene. These reagents react with the cis-diene structure of vitamin D metabolites, improving ionization efficiency and chromatographic separation. The reaction is typically carried out at room temperature or with gentle heating.
b) LC-MS/MS Analysis:
-
Chromatographic Separation: A chiral column is essential for the baseline separation of this compound and calcifediol. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound, calcifediol, and their respective internal standards.
In Vitro VDR Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of this compound to the VDR.
-
Reagents and Materials: Recombinant VDR, [³H]-calcitriol (radioligand), unlabeled calcitriol (for non-specific binding), and this compound (test compound).
-
Procedure: A fixed concentration of VDR and [³H]-calcitriol are incubated with increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is determined and used to calculate the binding affinity (Ki).
Animal Studies for In Vivo Effects
Animal models, such as rats, are used to assess the in vivo effects of this compound on calcium homeostasis.
-
Animal Model: Vitamin D-deficient rats are often used to eliminate the confounding effects of endogenous vitamin D.
-
Administration: this compound is administered orally or via injection at various doses.
-
Sample Collection: Blood and urine samples are collected at different time points to measure serum levels of calcium, phosphate, PTH, and vitamin D metabolites.
-
Bone Analysis: Bone mineral density and histomorphometry can be performed to assess the effects on bone structure and metabolism.
Conclusion
This compound is an important, and in some cases abundant, metabolite of vitamin D3. While its biological activity is generally lower than that of calcifediol and its downstream metabolites, it is not inert. The ability of its active form, 3-epi-calcitriol, to bind to the VDR and modulate PTH secretion underscores its potential contribution to overall calcium homeostasis. Accurate quantification of this compound is critical for both clinical diagnostics and research, necessitating the use of specific methodologies like LC-MS/MS with chiral separation. Further research is warranted to fully elucidate the physiological and potential pathophysiological roles of the C-3 epimerization pathway of vitamin D metabolism. This technical guide provides a solid foundation for professionals engaged in this expanding area of research.
References
- 1. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcifediol antagonizes PTH action on water and phosphate absorption in rabbit pars recta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Vitamin D epi-Metabolites Separated with HybridSPE-Phospholipid [sigmaaldrich.com]
- 9. chem-agilent.com [chem-agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues [mdpi.com]
The Enigmatic Epimer: A Technical Guide to 3-epi-Calcifediol and its Interaction with the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C3-epimer of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol), has emerged from the shadows of vitamin D metabolism to become a subject of intense scientific scrutiny. Once considered a minor and less significant metabolite, recent advancements in analytical techniques have revealed its considerable presence in infantile serum and its potential for unique biological activities. This technical guide provides an in-depth exploration of the binding affinity of this compound's active form, 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)₂D₃), with the Vitamin D Receptor (VDR), the principal mediator of vitamin D's genomic actions. We will delve into the quantitative aspects of this interaction, detail the experimental protocols for its characterization, and visualize the pertinent signaling pathways.
Quantitative Data Presentation: VDR Binding Affinity
The binding of a ligand to the VDR is a critical determinant of its biological potency. While 3-epi-1α,25(OH)₂D₃ does bind to the VDR, its affinity is generally reported to be significantly lower than that of its non-epimeric counterpart, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). The following table summarizes the available quantitative data on this interaction.
| Compound | Receptor | Assay Type | Key Findings | Reference |
| 3-epi-1α,25-dihydroxyvitamin D₃ | Vitamin D Receptor (VDR) | Competitive Binding Assays | Binds to the VDR with 35- to 120-fold lower affinity compared to 1α,25-dihydroxyvitamin D₃. | [1] |
| 7-methyl-1α,25-(OH)₂D₃ (analogue) | Vitamin D Receptor (VDR) | Competitive Binding Assays | Approximately 10-fold lower binding affinity compared to 1α,25-dihydroxyvitamin D₃. | |
| 7-methyl-1α,25-(OH)₂-19-nor-D₃ (analogue) | Vitamin D Receptor (VDR) | Competitive Binding Assays | 15-fold lower potency compared to 1α,25-dihydroxyvitamin D₃. |
Experimental Protocols
Accurate characterization of the binding affinity and functional activity of 3-epi-1α,25(OH)₂D₃ relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in this field.
Competitive Radioligand Binding Assay for VDR
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled VDR ligand.
a) Materials:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity >150 Ci/mmol).
-
Test Compound: 3-epi-1α,25(OH)₂D₃, serially diluted.
-
Non-specific Binding Control: A 100- to 1000-fold molar excess of unlabeled 1α,25(OH)₂D₃.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
b) Procedure:
-
Incubation: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled test compound (3-epi-1α,25(OH)₂D₃) or the non-specific binding control.
-
Equilibration: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand.
-
For Hydroxylapatite: Add the hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellet multiple times with assay buffer.
-
For Glass Fiber Filters: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the receptor-ligand complex. Wash the filters with cold assay buffer.
-
-
Quantification: Add the washed pellets or filters to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
VDR-Mediated Reporter Gene Assay
This functional assay measures the ability of a compound to activate VDR-mediated gene transcription.
a) Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, MCF-7) co-transfected with:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: 3-epi-1α,25(OH)₂D₃, serially diluted.
-
Positive Control: 1α,25(OH)₂D₃.
-
Lysis Buffer and Luciferase/β-galactosidase Assay Reagents.
b) Procedure:
-
Cell Seeding: Seed the transfected cells into 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of 3-epi-1α,25(OH)₂D₃ or the positive control for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.
-
Reporter Assay: Measure the luciferase or β-galactosidase activity in the cell lysates according to the manufacturer's instructions using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
Signaling Pathways and Experimental Workflows
The biological effects of 3-epi-1α,25(OH)₂D₃, like its non-epimeric counterpart, are primarily mediated through the VDR. Upon binding, a cascade of molecular events is initiated, leading to changes in gene expression.
Canonical VDR Signaling Pathway
The binding of an agonist to the VDR initiates a well-characterized signaling cascade.
Caption: Canonical VDR signaling pathway initiated by ligand binding.
Experimental Workflow for VDR Ligand Characterization
The process of characterizing a novel VDR ligand follows a logical and stepwise experimental progression.
Caption: Logical workflow for the characterization of a novel VDR ligand.
Conclusion
This compound and its hormonally active form, 3-epi-1α,25(OH)₂D₃, represent an intriguing facet of vitamin D biology. While exhibiting a lower binding affinity for the VDR compared to the canonical hormone, its physiological relevance is underscored by its significant presence in certain populations and its demonstrated biological activity. The discrepancy between binding affinity and biological effect suggests the involvement of other factors, such as altered pharmacokinetics or interactions with other cellular components, which warrants further investigation. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of this enigmatic epimer and its role in human health and disease.
References
Endogenous Formation of 3-epi-Calcifediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a naturally occurring stereoisomer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the accepted biomarker of vitamin D status.[1] This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring, was once considered a minor and biologically insignificant metabolite. However, emerging research has demonstrated its endogenous production in humans, its presence in significant concentrations, particularly in early life, and its distinct biological activities, sparking growing interest within the scientific and medical communities.[2] This technical guide provides a comprehensive overview of the endogenous formation of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.
Endogenous Formation and Metabolism
The formation of this compound is an enzymatic process that occurs post-synthesis of Calcifediol.[3] While the precise enzyme responsible for this C-3 epimerization has not yet been isolated or definitively identified, studies have localized this activity to the microsomal fractions of various cell types.[3][4] This suggests the involvement of a membrane-bound enzyme system.
The epimerization process is not limited to Calcifediol. The active form of vitamin D, Calcitriol (1α,25-dihydroxyvitamin D3), can also undergo C-3 epimerization to form 3-epi-1α,25-dihydroxyvitamin D3.[5] Furthermore, this compound itself serves as a substrate for further hydroxylation by CYP27B1 to produce 3-epi-1α,25-dihydroxyvitamin D3, indicating a parallel metabolic pathway to that of the canonical vitamin D activation pathway.[5]
Current evidence suggests that the C-3 epimerase is distinct from the well-characterized cytochrome P450 enzymes involved in vitamin D metabolism, such as CYP2R1, CYP27A1, CYP27B1, and CYP24A1.[3]
Logical Relationship of this compound Formation
Caption: Metabolic pathway of Vitamin D3 showing the formation of this compound.
Quantitative Data on this compound Levels
The concentration of this compound in circulation can vary significantly depending on age and vitamin D status. The following tables summarize key quantitative findings from various studies.
Table 1: Serum Concentrations of this compound in Different Age Groups
| Age Group | Mean/Median this compound (nmol/L) | Percentage of Total 25(OH)D3 | Reference |
| Early Preterm Infants (<34 wks) at 2 wks - 3 mos | Up to 55% of total 25(OH)D3 | Up to 55% | [6] |
| Term Infants at 2 wks - 3 mos | Up to 36% of total 25(OH)D3 | Up to 36% | [6] |
| Infants at birth | 3 (1-7) | <10% | [6] |
| Infants (>3 mos) | Normalized to <10% | <10% | [6] |
| Adults (Nationally Representative Sample) | 2.5 | 4.6% | [7] |
Table 2: Impact of Vitamin D Supplementation on this compound Levels
| Study Population | Supplementation Regimen | Change in this compound | Reference |
| Adults with Chronic Liver Disease | 20,000 IU cholecalciferol/week for 6 months | Linear increase with increasing 25(OH)D levels | [8] |
| Older Adults | 20 µ g/day Vitamin D3 for 15 weeks (winter) | 42.1% increase | [7] |
| Older Adults | Placebo for 15 weeks (winter) | 29.1% decrease | [7] |
Table 3: this compound Levels in Chronic Liver Disease
| Patient Group | Baseline Vitamin D Status | 3-epi-25(OH)D as % of Total 25(OH)D | Reference |
| Chronic Liver Disease | Severe Deficiency (<10 ng/mL) | 2.4% | [8] |
| Chronic Liver Disease | Deficient (10-19.9 ng/mL) | 4.8% | [8] |
| Chronic Liver Disease | Insufficient (20-29.9 ng/mL) | 5.2% | [8] |
| Chronic Liver Disease | Sufficient (≥30 ng/mL) | 5.8% | [8] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, allowing for its chromatographic separation from the isobaric Calcifediol.
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a precipitation agent, such as acetonitrile (B52724) or zinc sulfate, to release vitamin D metabolites from the vitamin D binding protein (DBP).
-
Supported Liquid-Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified using SLE or LLE with an organic solvent like hexane (B92381) to isolate the lipophilic vitamin D metabolites.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted metabolites can be derivatized with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Column: A chiral column (e.g., Lux Cellulose-3) or a pentafluorophenyl (PFP) column is essential for the separation of this compound from Calcifediol.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile in water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a deuterated internal standard are monitored.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement and characterization of C-3 epimerization activity toward vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-course analysis of 3-epi-25-hydroxyvitamin D3 shows markedly elevated levels in early life, particularly from vitamin D supplementation in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of 3-epi-25-hydroxyvitamin D levels during cholecalciferol supplementation in adults with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of 3-epi-Calcifediol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Metabolism, Biological Activity, and Analytical Considerations of a Key Vitamin D Metabolite
Introduction
3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a stereoisomer of calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the key indicator of vitamin D status. Differing only in the stereochemical configuration of the hydroxyl group at the third carbon position (C-3), this epimer has garnered increasing attention in the scientific community. Initially considered a minor and less biologically significant metabolite, emerging research has illuminated its prevalence in certain populations and its distinct biochemical properties. This technical guide provides a comprehensive overview of the physiological relevance of this compound, with a focus on its metabolism, biological functions, and the analytical methods crucial for its accurate assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of vitamin D metabolism and related therapeutic areas.
Metabolism of this compound
The formation of this compound occurs through a metabolic process known as C-3 epimerization. This conversion is not a random event but a specific enzymatic reaction that can occur at different stages of the vitamin D metabolic cascade.
The C-3 epimerization pathway is a recognized route in vitamin D metabolism, where the hydroxyl group at the C-3 position of the A-ring of vitamin D metabolites is isomerized from the α-orientation to the β-orientation. This enzymatic process can act on various vitamin D metabolites, including calcifediol and the active hormone, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), leading to the formation of their corresponding 3-epimers. While the specific enzyme responsible for this epimerization has not been fully characterized, it is known to be distinct from the primary cytochrome P450 enzymes involved in vitamin D hydroxylation.
Like its non-epimeric counterpart, this compound can undergo further hydroxylation. It can be converted to 3-epi-1α,25-dihydroxyvitamin D3 by the enzyme CYP27B1, primarily in the kidneys, or to 3-epi-24,25-dihydroxyvitamin D3 by the enzyme CYP24A1. These subsequent metabolic steps indicate that this compound is not a terminal metabolite but rather a substrate for the key enzymes in the vitamin D endocrine system.
Vitamin D metabolic pathway including C3-epimerization.
Biological Activity and Physiological Significance
The physiological relevance of this compound is intrinsically linked to its interaction with the key proteins of the vitamin D signaling pathway: the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP).
Interaction with the Vitamin D Receptor (VDR)
The biological actions of vitamin D are primarily mediated through the binding of its active form, calcitriol, to the nuclear VDR, which then acts as a transcription factor to regulate gene expression. The 3-epimeric form of calcitriol, 3-epi-1α,25(OH)2D3, also binds to the VDR, but with a significantly lower affinity.[1] Studies have shown that 3-epi-1α,25(OH)2D3 has a 35- to 120-fold lower binding affinity for the VDR compared to 1α,25(OH)2D3.[1] This reduced affinity generally translates to a lower biological potency in terms of activating VDR-mediated gene transcription. However, despite its lower affinity, 3-epi-1α,25(OH)2D3 has been shown to be a potent suppressor of parathyroid hormone (PTH) secretion, with an activity only slightly less than that of calcitriol. This suggests that the biological effects of this compound and its metabolites may be tissue-specific.
Vitamin D receptor signaling pathway.
Interaction with Vitamin D Binding Protein (DBP)
DBP is the primary carrier protein for vitamin D and its metabolites in the circulation. The binding affinity of these metabolites to DBP influences their half-life and bioavailability. This compound and its downstream metabolite, 3-epi-1α,25(OH)2D3, exhibit a reduced binding affinity for DBP compared to their non-epimeric counterparts.[2] Specifically, C3-epimers bind to DBP at approximately 36-46% of the affinity of the non-epimeric forms.[2] This weaker binding may lead to a shorter circulating half-life and altered tissue distribution of the 3-epimers.
| Compound | Binding Protein | Relative Binding Affinity |
| Calcitriol (1α,25(OH)2D3) | VDR | 100% (Reference) |
| 3-epi-Calcitriol (3-epi-1α,25(OH)2D3) | VDR | 0.8 - 2.9% (35- to 120-fold lower)[1] |
| Calcifediol (25(OH)D3) | DBP | 100% (Reference) |
| This compound (3-epi-25(OH)D3) | DBP | ~36 - 46%[2] |
Quantitative Data on this compound Concentrations
The concentration of this compound in circulation varies significantly across different populations, with infants and pregnant women showing notably higher levels. This has important implications for the assessment of vitamin D status, as many analytical methods do not differentiate between calcifediol and its 3-epimer, potentially leading to an overestimation of total 25-hydroxyvitamin D levels.
| Population | Concentration of this compound | Percentage of Total 25(OH)D3 | Reference |
| Infants (<1 year) | Up to 117 nmol/L | Up to 61% | [2] |
| Children (8-15 years) | Detectable in ~50% of participants (range 0.95-3.95 ng/mL) | Median 5.5% (range 2.5-17.0%) | |
| Adults | Detectable, median 8.25 nmol/L (range 0-117.5 nmol/L) | Varies, can be a significant proportion in some individuals | [2] |
| Korean Adults | Mean 1.15 ± 0.85 ng/mL (range 0.50-15.66 ng/mL) | Mean not reported, but correlated with 25(OH)D3 levels |
Experimental Protocols: Quantification of this compound
The accurate quantification of this compound requires sophisticated analytical techniques that can distinguish it from the more abundant calcifediol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of this compound in Human Serum by LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound). Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Optional: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For enhanced cleanup and concentration, the supernatant can be further processed using SPE or LLE.
2. Chromatographic Separation (LC):
-
Column: A chiral column or a column with specific selectivity (e.g., pentafluorophenyl) is essential to achieve chromatographic separation of this compound and calcifediol.
-
Mobile Phase: A gradient elution with a mixture of solvents such as methanol, water, and a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Column Temperature: The column is maintained at a constant temperature to ensure stable chromatography.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
LC-MS/MS workflow for this compound analysis.
Conclusion and Future Directions
The physiological relevance of this compound is an evolving area of research. While it is clear that this epimer is a significant component of the vitamin D metabolome, particularly in early life, its precise biological roles are still being elucidated. The reduced affinity of its downstream metabolite for the VDR suggests a generally lower potency compared to the canonical vitamin D pathway. However, the observation of tissue-specific effects, such as the potent suppression of PTH, indicates a more complex and nuanced physiological function.
For researchers, scientists, and drug development professionals, several key considerations emerge:
-
Accurate Measurement: It is imperative to utilize analytical methods, such as LC-MS/MS with appropriate chromatographic separation, that can distinguish between calcifediol and this compound to avoid misinterpretation of vitamin D status, especially in pediatric populations.
-
Biological Activity: Further research is needed to fully understand the spectrum of biological activities of this compound and its metabolites in various target tissues. This includes investigating their impact on gene expression profiles and cellular functions beyond calcium homeostasis.
-
Therapeutic Potential: The differential biological activities and metabolic stability of 3-epimers compared to their non-epimeric counterparts may present opportunities for the development of novel vitamin D analogues with more selective therapeutic actions and potentially improved safety profiles.
References
3-epi-Calcifediol in Vitamin D Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis and bone metabolism. Its metabolic pathway involves a series of hydroxylation steps to produce the biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol). A key intermediate in this pathway is 25-hydroxyvitamin D3 (Calcifediol), which is the major circulating form of vitamin D and the most commonly used biomarker to assess vitamin D status. Recently, the C3-epimer of Calcifediol, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol), has garnered significant attention. This epimer differs from Calcifediol only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring.[1][2] While initially considered a minor and inactive metabolite, emerging evidence suggests that this compound is prevalent in certain populations, particularly infants, and may possess biological activity.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its metabolism, physiological relevance, analytical determination, and potential implications for research and drug development.
Vitamin D Metabolism and the Formation of this compound
The metabolism of vitamin D3 begins in the skin upon exposure to ultraviolet B (UVB) radiation, which converts 7-dehydrocholesterol (B119134) to pre-vitamin D3, which then isomerizes to vitamin D3 (cholecalciferol). Vitamin D can also be obtained from dietary sources. Cholecalciferol is transported to the liver, where it is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form Calcifediol (25-hydroxyvitamin D3). Calcifediol is the main circulating form of vitamin D and is further metabolized in the kidneys by 1α-hydroxylase (CYP27B1) to the active hormone, 1α,25-dihydroxyvitamin D3 (Calcitriol).
The formation of this compound is a result of the C3-epimerization pathway, a process that can occur for all major vitamin D metabolites.[2] This epimerization involves the conversion of the hydroxyl group at the C-3 position from the β-orientation to the α-orientation. The exact enzymatic machinery responsible for this conversion is not yet fully elucidated, but it is known to occur in various tissues.[5]
References
The Technical Divide: A Comprehensive Analysis of the Structural and Functional Divergence of Calcifediol and 3-epi-Calcifediol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol (25-hydroxyvitamin D3) is a pivotal prohormone in the vitamin D metabolic cascade and the primary circulating form of vitamin D, serving as a key biomarker for assessing an individual's vitamin D status. Its accurate measurement is crucial for clinical diagnostics and in the development of therapeutic interventions. However, the presence of its stereoisomer, 3-epi-calcifediol, presents a significant analytical challenge and raises questions about the biological implications of this epimer. This technical guide provides a detailed exploration of the core structural differences between calcifediol and this compound, their differential biological activities, and the analytical methodologies required for their distinct quantification.
Core Structural Differences: A Matter of Stereochemistry
The fundamental distinction between calcifediol and its 3-epimer lies in the stereochemical orientation of the hydroxyl group (-OH) at the third carbon position (C-3) of the A-ring of the secosteroid structure. In calcifediol, the hydroxyl group is in the alpha (α) position, projecting below the plane of the A-ring. Conversely, in this compound, this hydroxyl group is in the beta (β) position, oriented above the plane of the ring. This seemingly subtle variation in spatial arrangement has profound effects on the molecule's interaction with key proteins involved in vitamin D metabolism and signaling.
Data Presentation: A Comparative Analysis
The structural variance between calcifediol and this compound directly impacts their binding affinities to the vitamin D receptor (VDR) and the vitamin D binding protein (VDP), as well as their overall biological potency.
| Parameter | Calcifediol | This compound | Reference |
| VDR Binding Affinity | 100- to 1000-fold lower than calcitriol | Significantly lower than calcifediol | [1] |
| VDP Binding Affinity | High | Reduced compared to calcifediol | [2] |
| Biological Potency | 3 to 6 times more potent than cholecalciferol in raising serum 25(OH)D levels | Less biologically active than calcifediol | [3] |
Experimental Protocols: Separation and Quantification by LC-MS/MS
The co-elution of calcifediol and this compound in traditional analytical methods necessitates the use of advanced techniques for their accurate and independent quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.
Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated calcifediol). Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant and add 1 mL of n-hexane. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.
Chromatographic Separation
-
LC System: HPLC or UHPLC system.
-
Column: A chiral column, such as a Lux Cellulose-3, is often employed to achieve baseline separation of the epimers.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid is typically used.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 60°C.
Mass Spectrometric Detection
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Calcifediol | 401.3 | 383.3 | 365.3 |
| This compound | 401.3 | 383.3 | 365.3 |
| d3-Calcifediol (IS) | 404.4 | 386.3 | 368.3 |
Note: As calcifediol and this compound are isobaric, their distinction relies solely on chromatographic separation.
Signaling Pathways and Biological Implications
The biological actions of vitamin D metabolites are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.
The reduced binding affinity of this compound for the VDR suggests a diminished capacity to activate this signaling pathway compared to calcifediol.[2] This has significant implications for its biological activity, as it would be less effective at inducing the transcription of genes involved in calcium homeostasis, cell differentiation, and immune modulation. However, it is important to note that 3-epi-1,25-dihydroxyvitamin D3, the downstream metabolite of this compound, has been shown to exhibit some transcriptional activity.
Conclusion
The structural difference between calcifediol and this compound, though confined to the stereochemistry at a single carbon atom, has a cascading effect on their biological function. The altered orientation of the 3-hydroxyl group in this compound impedes its interaction with both the vitamin D receptor and the vitamin D binding protein, leading to reduced biological potency. The presence of this epimer necessitates the use of sophisticated analytical techniques like LC-MS/MS with chiral chromatography for accurate clinical assessment of vitamin D status. A thorough understanding of these differences is paramount for researchers and drug development professionals working to unravel the complexities of vitamin D metabolism and to develop effective therapeutic strategies.
References
Methodological & Application
Application Note: Quantitative Analysis of 3-epi-Calcifediol in Human Serum by LC-MS/MS
Introduction
Vitamin D is a crucial prohormone associated with numerous physiological processes, most notably calcium homeostasis and bone health. The assessment of a patient's vitamin D status is primarily conducted by measuring the serum concentration of its major circulating metabolite, 25-hydroxyvitamin D (calcifediol). Vitamin D exists in two primary forms: D3 (cholecalciferol) and D2 (ergocalciferol), which are metabolized to 25-hydroxyvitamin D3 (25(OH)D3) and 25-hydroxyvitamin D2 (25(OH)D2), respectively.
Recently, the C3-epimer of 25(OH)D3, 3-epi-25-hydroxyvitamin D3 (3-epi-calcifediol), has garnered significant attention. This stereoisomer differs from 25(OH)D3 only in the spatial orientation of the hydroxyl group at the C3 position.[1] Studies have indicated that this compound exhibits lower biological activity compared to 25(OH)D3.[1] Since immunoassays may not distinguish between these epimers, and because they are isobaric, their co-elution during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis can lead to an overestimation of an individual's true vitamin D status.[2][3] Consequently, the chromatographic separation and distinct quantification of this compound are imperative for accurate clinical assessment, particularly in pediatric populations where its concentration can be substantial.[4][5]
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of 25(OH)D3 and its C3-epimer, this compound, in human serum.
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Measurement
Materials and Methods
Reagents and Materials
-
Reference standards for 25(OH)D3 and 3-epi-25(OH)D3
-
Deuterated internal standard (d6-25-hydroxyvitamin D3)
-
LC-MS grade methanol (B129727), acetonitrile, water, and hexane (B92381)
-
Formic acid and ammonium (B1175870) acetate
-
Zinc sulfate (B86663) (0.2 M)
-
Human serum (for calibration curve and quality controls)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for vitamin D metabolite extraction.[1]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control.
-
Add 25 µL of the internal standard solution (e.g., 1 µg/mL d6-25-hydroxyvitamin D3 in methanol).
-
Add 200 µL of 0.2 M zinc sulfate to precipitate proteins, and vortex for 30 seconds.
-
Add 400 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40-55°C.[1]
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The key to this assay is the chromatographic separation of the isobaric 25(OH)D3 and 3-epi-25(OH)D3.[1][5] A pentafluorophenyl (PFP) stationary phase is often effective for this separation.[5]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera XR or equivalent[1] |
| Column | Raptor FluoroPhenyl (PFP), 2.7 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temp. | 40°C |
| Gradient | As detailed in Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 70 |
| 4.00 | 95 |
| 4.01 | 100 |
| 5.00 | 100 |
| 5.01 | 70 |
| 7.00 | 70 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex API 4000 or equivalent[1] |
| Ionization Mode | ESI or APCI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | As detailed in Table 4 |
Table 4: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 25(OH)D3 | 401.3 | 383.3 | 100 |
| 3-epi-25(OH)D3 | 401.3 | 383.3 | 100 |
| d6-25(OH)D3 (ISTD) | 407.3 | 389.3 | 100 |
Note: Since 25(OH)D3 and its epimer are isobaric, they share the same MRM transition. Their identity is confirmed by their unique chromatographic retention times.
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used. The concentration of this compound and 25(OH)D3 in unknown samples is then calculated from their respective calibration curves.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6] Key validation parameters are summarized below.
Table 5: Typical Method Performance Characteristics
| Parameter | Typical Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL[2][7] |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 80% |
Conclusion
The accurate measurement of vitamin D status requires the specific quantification of 25-hydroxyvitamin D3 and its C3-epimer, this compound. The LC-MS/MS protocol presented here provides a sensitive, specific, and robust method for the simultaneous determination of these two analytes in human serum. By achieving baseline chromatographic separation, this method overcomes the analytical challenge posed by these isobaric compounds, ensuring that reported 25(OH)D3 concentrations are not falsely elevated by the presence of its less active epimer.[3][5] This methodology is crucial for researchers, scientists, and drug development professionals seeking an accurate assessment of vitamin D metabolism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: High-Throughput and Selective Sample Preparation for the Analysis of 3-epi-Calcifediol and Related Vitamin D Metabolites in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D status is a critical indicator of overall health, with deficiencies linked to a range of diseases. The accurate measurement of vitamin D metabolites is therefore essential for both clinical diagnostics and research. Calcifediol (25-hydroxyvitamin D3, 25(OH)D3) is the primary circulating form of vitamin D and the most commonly measured biomarker of vitamin D status. However, the presence of its C3-epimer, 3-epi-Calcifediol (3-epi-25(OH)D3), can interfere with accurate quantification.[1] this compound is a stereoisomer of 25(OH)D3 that differs in the orientation of the hydroxyl group at the C3 position.[2] While its exact physiological role is still under investigation, it has been shown to have reduced biological activity compared to 25(OH)D3.[3] The co-elution of these epimers in less specific analytical methods can lead to an overestimation of an individual's vitamin D levels, particularly in pediatric populations where 3-epi-25(OH)D3 concentrations can be significant.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity.[4] However, effective sample preparation is crucial to remove matrix interferences, such as phospholipids, and to concentrate the analytes of interest.[5] This application note provides detailed protocols for three common sample preparation techniques for the analysis of this compound and other vitamin D metabolites from human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Vitamin D Metabolism and the Formation of this compound
Vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources. It is then transported to the liver where it is hydroxylated to form Calcifediol (25(OH)D3).[6] Calcifediol is further hydroxylated in the kidneys to the biologically active form, Calcitriol (1,25-dihydroxyvitamin D3).[6] The epimerization of 25(OH)D3 to 3-epi-25(OH)D3 is a key metabolic step.[2]
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific laboratory equipment and reagents.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.
Materials:
-
Human serum sample
-
Acetonitrile (ACN) with 1% formic acid
-
Internal Standard (IS) solution (e.g., deuterated 3-epi-25(OH)D3-d3, 25(OH)D3-d3)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold ACN with 1% formic acid to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for separating analytes from complex matrices, offering cleaner extracts than PPT.
Materials:
-
Human serum sample
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of human serum into a glass test tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of water and vortex briefly.
-
Add 1.5 mL of a MTBE/n-hexane (1:1, v/v) mixture as the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.[3][8]
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analytes of interest while washing away interferences.
Materials:
-
Human serum sample
-
Internal Standard (IS) solution
-
Protein precipitation solvent (e.g., Methanol)
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Washing solvent (e.g., 40% Methanol (B129727) in water)
-
Elution solvent (e.g., Methanol)
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[9]
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[9]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Sample Preparation Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound for LC-MS/MS analysis.
Data Presentation
The choice of sample preparation method can significantly impact the analytical performance. The following table summarizes typical performance data for the different extraction methods based on published literature.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 77.6 - 104%[9] | 63.05 - 90.44%[2] | 82.6 - 94.6%[9] |
| Linearity (R²) | >0.99[10] | >0.98[2] | >0.99[9] |
| Lower Limit of Quantitation (LOQ) | 1 ng/mL[4] | 0.2 ng/mL[8] | 1 ng/mL[9] |
| Matrix Effects | Can be significant[5] | Reduced[3] | Minimal[9] |
| Throughput | High | Medium | Medium to High (with automation) |
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound and other vitamin D metabolites. Protein precipitation offers a rapid and high-throughput solution, but may be susceptible to matrix effects. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and improving analytical sensitivity. The choice of method should be guided by the specific requirements of the assay, including the desired level of sensitivity, throughput, and the complexity of the sample matrix. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during the sample preparation and analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 6. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Chiral Separation of 3-epi-Calcifediol from Calcifediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 3-epi-Calcifediol from its stereoisomer, Calcifediol (25-hydroxyvitamin D3). The accurate quantification of Calcifediol is crucial in clinical diagnostics and pharmaceutical quality control, and the presence of the C3-epimer can lead to overestimation if not properly separated.[1][2][3] The following sections detail established chromatographic methods, sample preparation protocols, and quantitative data to aid in the development and implementation of robust analytical methods for this challenging separation.
Overview of Chromatographic Separation Techniques
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the separation and quantification of Calcifediol and its epimers.[2][4][5] The choice of stationary phase is critical for achieving the necessary selectivity to resolve these structurally similar compounds. While traditional C18 columns can be used, specialized phases often provide superior resolution.[6][7]
Key stationary phases that have demonstrated success in separating this compound from Calcifediol include:
-
Pentafluorophenyl (PFP) phases: These columns have shown excellent selectivity for the epimers.[1][8]
-
Cholesterol-based phases: These offer a unique selectivity for vitamin D metabolites and their epimers.[6][9]
-
Biphenyl phases: These have also been successfully employed for this separation.[10]
-
Highly hydrophobic C18 phases: C18 columns with a high carbon load can also achieve the required resolution.[6][7]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the chromatographic separation of Calcifediol and this compound. This allows for a direct comparison of different analytical approaches.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes | Retention Time (min) | Resolution (Rs) | Reference |
| COSMOCORE 2.6Cholester | 100% Methanol | 0.4 | 25(OH)D3 & 3-epi-25(OH)D3 | Not Specified | Baseline Separation | [6][9] |
| Ascentis Express F5 (PFP) | Not Specified | Not Specified | 25-OH D3 & 3-epi-25-OH D3 | < 4 | Isocratic Resolution | |
| Luna C18 (4.6 x 250 mm, 3 µm) | Isocratic: 29% A for 3.5 min, then 20% A for 3 min | Not Specified | PTAD-25OHD3 & PTAD-C3epi | Not Specified | Near Baseline | [11] |
| Pentafluorophenyl (PFP) | Gradient (Water:Methanol) | 0.4 | 25(OH)D3 & 3-epi-25(OH)D3 | 3.3 (3-epi) | Not Specified | [8] |
| CORTECS Phenyl | Gradient (Water & Acetonitrile (B52724) with 0.1mM NH4F) | Not Specified | 8 Vitamin D Metabolites | 15.5 (total run time) | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and chromatographic analysis.
Sample Preparation from Serum/Plasma
Accurate analysis of Calcifediol and its epimer in biological matrices like serum or plasma requires effective sample preparation to remove proteins and other interfering substances.[13][14] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[14]
Protocol 1: Protein Precipitation followed by Phospholipid Depletion
This protocol is a robust method for cleaning up serum samples prior to LC-MS/MS analysis.[4]
-
Internal Standard Spiking: To 100 µL of serum or plasma, add an appropriate volume of internal standard solution (e.g., deuterated Calcifediol).[15]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to the sample.[15]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[15]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[15]
-
Phospholipid Removal (Optional but Recommended): Pass the resulting supernatant through a phospholipid depletion plate (e.g., HybridSPE-PLus).[4]
-
Collection: Collect the filtrate for direct injection into the LC-MS/MS system or for further processing.[4]
Protocol 2: Supported Liquid Extraction (SLE)
SLE offers a high-throughput alternative to traditional LLE.[10]
-
Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution. Cap and shake for 1 minute.[10]
-
Sample Loading: Load the 300 µL of pre-treated serum onto an ISOLUTE SLE+ extraction plate. Apply a short pulse of vacuum to initiate flow and then allow the sample to absorb for 5 minutes.[10]
-
Analyte Elution:
-
Add 750 µL of heptane (B126788) and wait 5 minutes.[10]
-
Add a second 750 µL aliquot of heptane, wait another 5 minutes, and then apply a final pulse of vacuum to collect the eluate.[10]
-
-
Post-Extraction: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.[10]
HPLC and UPLC-MS/MS Methods
The following are example protocols for the chromatographic separation of this compound and Calcifediol. Method optimization will be required based on the specific instrument and column used.
Protocol 3: Chiral Separation using a Cholesterol-Based Column (Isocratic)
This method provides baseline separation of the C3-epimers.[6][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: COSMOCORE 2.6Cholester (2.1 mm x 150 mm, 2.6 µm) or equivalent.[6][9]
Protocol 4: UPLC-MS/MS with a Pentafluorophenyl Column (Gradient)
This method is suitable for the sensitive quantification of multiple vitamin D metabolites.[1][5]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
-
Column: A pentafluorophenyl (PFP) analytical column.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate multiple metabolites. The specific gradient profile should be optimized.[4]
-
Flow Rate: 0.3 - 0.4 mL/min.[4]
-
Mass Spectrometry: Operate in positive ionization mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Calcifediol and this compound.[5]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Calcifediol and its 3-epimer in a biological matrix.
Caption: Workflow for Calcifediol and this compound Analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key considerations at each stage of the analytical method.
Caption: Logical Flow of the Analytical Method.
References
- 1. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Report: Three Patients With Substantial Serum Levels of 3-Epi-25(OH)D Including One With 3-Epi-25(OH)D2 While on High-Dose Ergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. chromtech.com [chromtech.com]
- 14. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Vitamin D Metabolites Using 13C5-3-epi-Calcifediol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological processes and disease states. The major circulating metabolite, 25-hydroxyvitamin D3 (calcifediol), and its C3-epimer, 3-epi-25-hydroxyvitamin D3, are key biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their quantification due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response.[1] 13C5-3-epi-Calcifediol is the ¹³C labeled form of 3-epi-25-hydroxyvitamin D3 and serves as an ideal internal standard for the accurate quantification of 3-epi-25-hydroxyvitamin D3, and by extension, improves the accuracy of 25-hydroxyvitamin D3 measurement by enabling precise quantification of its co-eluting epimer.[2]
Principle of the Method
This method employs isotope dilution LC-MS/MS for the simultaneous quantification of 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 in human serum or plasma. Samples are first treated to release the vitamin D metabolites from the vitamin D binding protein (DBP).[1] A known amount of the internal standard, 13C5-3-epi-Calcifediol, is added to the sample. Following extraction and chromatographic separation, the analytes and the internal standard are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, thereby correcting for any analytical variability. The use of an epimer-matched internal standard like 13C5-3-epi-Calcifediol is critical, as it has been shown to correct for a significant positive bias that can occur when using a non-epimer-matched internal standard.[3]
Application Notes
The use of 13C5-3-epi-Calcifediol as an internal standard is particularly advantageous in clinical research and drug development for several reasons:
-
Improved Accuracy: It provides more accurate quantification of 3-epi-25-hydroxyvitamin D3, which can be present in significant amounts, especially in infants.[4] This, in turn, improves the accuracy of 25-hydroxyvitamin D3 measurements by preventing overestimation due to isobaric interference.[5]
-
Correction for Bias: Studies have demonstrated a positive bias of up to 30% in the quantification of 3-epi-25-hydroxyvitamin D3 when a non-retention time-matched internal standard is used.[3] Employing 13C5-3-epi-Calcifediol mitigates this bias.
-
Enhanced Specificity: The use of a stable isotope-labeled internal standard with the same chromatographic behavior as the analyte enhances the specificity of the assay.
-
Robustness: Isotope dilution mass spectrometry is a robust and reliable technique, making it suitable for high-throughput analysis in clinical trials and research studies.
Experimental Protocols
This section provides a representative protocol for the quantification of 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 using 13C5-3-epi-Calcifediol as an internal standard.
Materials and Reagents
-
Analytes: 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 analytical standards
-
Internal Standard: 13C5-3-epi-Calcifediol
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, isopropanol, hexane, and ethyl acetate (B1210297)
-
Reagents: Formic acid, zinc sulfate (B86663)
-
Sample Matrix: Human serum or plasma
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Analytical column capable of separating 25-hydroxyvitamin D3 and its C3-epimer (e.g., C18, Pentafluorophenyl (PFP) column)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of serum/plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of a working solution of 13C5-3-epi-Calcifediol in methanol.
-
Add 150 µL of 0.2 M zinc sulfate in water to precipitate proteins.
-
Add 450 µL of methanol and vortex thoroughly for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture and vortex for 1 minute for liquid-liquid extraction.[6]
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC Column: C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start at 50-60% B, increasing to 95-100% B over several minutes to elute the analytes, followed by a re-equilibration step.
-
Ionization Mode: Positive ion ESI or APCI
-
MRM Transitions:
-
25-hydroxyvitamin D3: m/z 401.3 > 383.3
-
3-epi-25-hydroxyvitamin D3: m/z 401.3 > 383.3
-
13C5-3-epi-Calcifediol (IS): m/z 406.3 > 107[3]
-
Data Analysis
Peak areas for the analytes and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analytes in the unknown samples is then determined from the calibration curve.
Data Presentation
The following tables summarize representative quantitative data from LC-MS/MS methods for the analysis of vitamin D metabolites.
Table 1: Representative Method Validation Parameters
| Parameter | 25-hydroxyvitamin D3 | 3-epi-25-hydroxyvitamin D3 | Reference |
| Linearity Range | 2.5 - 100 ng/mL | 2.5 - 100 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 2.8 nmol/L | 2.8 nmol/L | [4] |
| Intra-assay Precision (%CV) | < 10% | < 15% | [4] |
| Inter-assay Precision (%CV) | < 10% | < 15% | [4] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | [6] |
Table 2: Impact of Internal Standard Choice on 3-epi-25-hydroxyvitamin D3 Quantification
| Internal Standard Used | Bias in 3-epi-25-hydroxyvitamin D3 Quantification | Reference |
| Non-retention time matched (e.g., deuterated 25-hydroxyvitamin D3) | +30% (Positive Bias) | [3] |
| Epimer-matched (13C5-3-epi-Calcifediol) | Bias Corrected | [3] |
Mandatory Visualizations
Vitamin D Metabolism Pathway
References
- 1. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of 3-epi-Calcifediol in Human Plasma by LC-MS/MS
Introduction
3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C3-epimer of Calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D and a key indicator of vitamin D status.[1] The C3-epimers are stereoisomers that differ in the configuration of the hydroxyl group on the third carbon of the A-ring. While historically overlooked, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the accurate measurement of this compound in human plasma and serum.[2][3] This has led to a growing body of research on its physiological relevance and potential impact on the assessment of vitamin D status.[4][5] These application notes provide a comprehensive overview of the methodologies for the precise quantification of this compound in human plasma.
Clinical Significance
The presence of this compound can lead to an overestimation of total 25-hydroxyvitamin D [25(OH)D] levels when using analytical methods that do not chromatographically separate it from Calcifediol, as they are isobaric and produce identical mass fragments in MS/MS.[2] This is particularly crucial in certain populations, such as infants, pregnant women, and their newborns, where the proportion of this compound can be significantly higher.[4] Studies have shown that this compound can constitute a notable percentage of the total 25(OH)D concentration, and its inclusion in the total vitamin D assessment can alter the classification of vitamin D sufficiency.[4][5] The levels of this compound have been observed to increase with cholecalciferol supplementation.[6] Further research is ongoing to fully elucidate the biological activity and clinical implications of this epimer.
Experimental Protocols
The accurate quantification of this compound necessitates robust analytical methods capable of separating it from its isobaric counterpart, Calcifediol. LC-MS/MS has emerged as the gold standard for this application.
1. Sample Preparation
The initial step in the analytical workflow involves the extraction of this compound from the plasma matrix and removal of interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) is often employed to further purify the sample and concentrate the analytes.[2][7]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and automated approach to sample cleanup, utilizing cartridges with specific sorbents to retain and elute the analytes of interest.[9]
Detailed Protocol for Protein Precipitation followed by Liquid-Liquid Extraction:
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
2. Liquid Chromatography
Chromatographic separation is the most critical step to differentiate this compound from Calcifediol.
-
Column Chemistry: Reversed-phase columns, particularly those with a pentafluorophenyl (PFP) or C18 stationary phase, have demonstrated successful separation of the epimers.[2][10]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically used.[7][10]
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for detection and quantification.
-
Ionization: ESI is the preferred ionization technique.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]
Data Presentation
The following tables summarize key quantitative data related to the analysis of this compound in human plasma.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value | Reference |
| Sample Volume | 50 - 220 µL | [1][2] |
| Internal Standard | Deuterated this compound (e.g., d3-3-epi-25-OH-D3) | [2] |
| LC Column | PFP, C18 | [2][10] |
| Mobile Phase | Water/Methanol or Acetonitrile with 0.1% Formic Acid | [7][10] |
| Ionization Mode | ESI Positive | [7] |
| Detection Mode | MRM | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 nmol/L | [1][10] |
| **Linearity (R²) ** | >0.99 | [10] |
Table 2: Reported Concentrations of this compound in Human Plasma
| Population | This compound Concentration | Percentage of Total 25(OH)D3 | Reference |
| Pregnant Women (Maternal Blood) | - | ~6.0% | [4][5] |
| Newborns (Cord Blood) | - | ~7.8% | [4][5] |
| Adults with Chronic Liver Disease (Severe Vitamin D deficiency) | - | ~2.4% | [6] |
| Adults with Chronic Liver Disease (Sufficient Vitamin D) | - | ~5.8% | [6] |
Visualizations
Caption: Metabolic pathway of Vitamin D3, highlighting the formation of Calcifediol and its epimerization.
Caption: A typical experimental workflow for the quantification of this compound in human plasma.
References
- 1. vitas.no [vitas.no]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Plasma 3-Epi-25-Hydroxycholecalciferol Can Alter the Assessment of Vitamin D Status Using the Current Reference Ranges for Pregnant Women and Their Newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of 3-epi-25-hydroxyvitamin D levels during cholecalciferol supplementation in adults with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Resolving a Critical Detail in Vitamin D Analysis: Application Notes and Protocols for 3-epi-Calcifediol Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Calcifediol (25-hydroxyvitamin D), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and in various clinical and research settings. However, the presence of its stereoisomer, 3-epi-Calcifediol, presents a significant analytical challenge. Co-elution of these isomers can lead to an overestimation of true Calcifediol concentrations, potentially impacting clinical diagnoses and research outcomes.[1][2] This document provides detailed application notes and protocols for the analytical methods designed to effectively resolve this compound from Calcifediol, ensuring accurate quantification.
Introduction to the Challenge
Calcifediol and this compound are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the third carbon position (C3).[3] This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[3] As these isomers are isobaric, they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation prior to detection.[4] The biological significance of this compound is still under investigation, though some studies suggest it possesses lower bioactivity compared to Calcifediol.[2] Therefore, their distinct quantification is essential for a precise understanding of vitamin D metabolism and its physiological effects.
Analytical Approaches for Isomer Resolution
Several chromatographic techniques have been successfully employed to resolve this compound and Calcifediol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective approaches include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supercritical Fluid Chromatography (SFC) is also emerging as a promising green alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC, coupled with UV detection, can achieve baseline separation of Calcifediol and its C3-epimer.[5] The key to successful separation lies in the selection of a specialized stationary phase that can exploit the subtle structural differences between the isomers.
Key Considerations for HPLC Method Development:
-
Stationary Phase: While standard C18 columns often provide insufficient resolution, specialized columns have demonstrated superior performance.[3] These include:
-
Cholesterol-based columns: These columns, such as the COSMOCORE 2.6Cholester, have shown excellent selectivity for separating vitamin D epimers.[5]
-
Pentafluorophenyl (PFP) columns: PFP columns, like the Agilent InfinityLab Poroshell 120 PFP and Raptor FluoroPhenyl, are highly effective in resolving the isomers.[2][6][7]
-
Porous Graphitic Carbon columns: These columns offer a unique retention mechanism that can be beneficial for separating structurally similar compounds.[3]
-
-
Mobile Phase: The composition of the mobile phase is a critical factor. Isocratic elution with 100% methanol (B129727) has been successfully used with cholesterol-based columns.[3][5] For more complex samples or when analyzing multiple vitamin D metabolites, gradient elution may be necessary to achieve optimal separation.[3]
-
Temperature: Column temperature can influence peak shape and resolution, and optimization around ambient to slightly elevated temperatures (e.g., 30°C) is often beneficial.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of Calcifediol and its epimer due to its high sensitivity and specificity.[1] While the mass spectrometer cannot differentiate the isomers, the preceding chromatographic separation is paramount.
Key Considerations for LC-MS/MS Method Development:
-
Chromatographic Conditions: The principles of stationary and mobile phase selection are similar to those for HPLC. PFP columns are frequently used in LC-MS/MS methods to achieve the necessary separation.[1][6] A typical LC run time is around 5-10 minutes.[2][6]
-
Sample Preparation: For biological matrices like serum or plasma, sample preparation is crucial to remove interferences and concentrate the analytes. Common techniques include:
-
Protein Precipitation: Methanol is often used to precipitate proteins.[4]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract and can be automated for high-throughput analysis.[4][7]
-
Liquid-Liquid Extraction (LLE): This is another effective technique for extracting the lipophilic vitamin D metabolites.[8]
-
-
Mass Spectrometry Parameters: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[7]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful and "green" alternative to normal-phase liquid chromatography, utilizing supercritical carbon dioxide as the primary mobile phase component.[9] It has been successfully applied to the analysis of vitamin D and its impurities.[9][10]
Key Considerations for SFC Method Development:
-
Stationary Phase: A variety of polar stationary phases can be used in SFC, including those with 1-aminoanthracene (B165094) (1-AA), diol, and diethylamine (B46881) (DEA) functionalities.[10][11]
-
Co-solvent: A polar organic solvent, such as methanol or ethanol (B145695), is typically used as a co-solvent to modify the mobile phase strength and achieve separation.[9]
-
Method Optimization: Design of Experiments (DoE) can be a valuable tool for optimizing SFC parameters to achieve robust and rapid separations.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the resolution of this compound and Calcifediol.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1[5] |
| Column | COSMOCORE 2.6Cholester (2.1 x 150 mm, 2.6 µm) |
| Mobile Phase | 100% Methanol (Isocratic) |
| Flow Rate | 0.4 mL/min |
| Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | < 15 minutes for baseline separation of 25(OH)D2/D3 and their C3-epimers |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1[6] | Method 2[4] | Method 3[2] |
| Column | Agilent InfinityLab Poroshell 120 PFP (3.0 x 100 mm) | Hypersil GOLD PFP (2.1 x 100 mm, 1.9 µm) | Raptor FluoroPhenyl |
| Mobile Phase | Gradient | Isocratic (0.1% formic acid in water and methanol) | Gradient |
| Flow Rate | Not specified | Not specified | Not specified |
| Run Time | 10 minutes | 5 minutes | 5 minutes |
| Linearity Range | 1 to 200 ng/mL | 1 to 100 ng/mL | Not specified |
| Sample Type | Serum | Plasma | Serum |
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of 25(OH)D2/D3 and their C3-Epimers
This protocol is based on the method described by Nacalai Tesque.[5]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
COSMOCORE 2.6Cholester column (2.1 mm x 150 mm, 2.6 µm)
-
Reference standards for Vitamin D2, D3, 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D2, and 3-epi-25-hydroxyvitamin D3
-
HPLC-grade methanol
2. Mobile Phase Preparation:
-
Use 100% HPLC-grade methanol as the mobile phase.
3. Sample Preparation:
-
Dissolve reference standards in methanol or ethanol to a known concentration.
-
For complex matrices, a validated liquid-liquid extraction or solid-phase extraction method should be employed.
4. HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Inject the prepared standard or sample.
-
Monitor the chromatogram at 265 nm.
Protocol 2: LC-MS/MS Method for Quantification of 25(OH)D3 and 3-epi-25(OH)D3 in Serum
This protocol is a representative method based on principles outlined in various sources.[4][6][7]
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent Ultivo triple quadrupole LC/MS)
-
Agilent InfinityLab Poroshell 120 PFP column (3.0 x 100 mm)
-
Methanol, water (Optima grade), formic acid
-
Internal standards (e.g., D6-25OHD3)
-
Calibrators and quality control samples
2. Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of serum sample, add 200 µL of methanol containing the internal standard.[4]
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant to an SPE plate.
-
Wash the SPE wells with water and 40% methanol.[4]
-
Elute the analytes with methanol.[4]
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (methanol).
-
A typical gradient might start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B over several minutes to elute the analytes.
-
The total run time is approximately 10 minutes.[6]
-
-
MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the appropriate precursor-to-product ion transitions for 25(OH)D3, 3-epi-25(OH)D3, and the internal standard.
-
Visualizations
Caption: Experimental workflow for HPLC separation of Calcifediol epimers.
Caption: Workflow for LC-MS/MS analysis of this compound in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. nacalai.com [nacalai.com]
- 6. lcms.cz [lcms.cz]
- 7. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and validation of a fast supercritical fluid chromatography method for the quantitative determination of vitamin D3 and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical Fluid Chromatography with Photodiode Array Detection in the Determination of Fat-Soluble Vitamins in Hemp Seed Oil and Waste Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization Techniques for 3-epi-Calcifediol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for both clinical diagnostics and research. 3-epi-Calcifediol (3-epi-25(OH)D₃), a C3 epimer of Calcifediol (25(OH)D₃), has garnered significant attention. Its presence, particularly in infants, can interfere with immunoassays and even some LC-MS/MS methods, potentially leading to an overestimation of total vitamin D status.[1][2] Therefore, specific and sensitive analytical methods that can chromatographically separate and accurately quantify this compound are essential.
A primary challenge in analyzing this compound and other vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is their poor ionization efficiency in common sources like electrospray ionization (ESI) due to their lipophilic nature and lack of easily ionizable groups.[3][4] Chemical derivatization is a powerful strategy to overcome this limitation. By attaching a tag that enhances ionization, the sensitivity of the assay can be improved by orders of magnitude.[5][6]
This document provides detailed protocols and data for the derivatization of this compound using Cookson-type reagents, which undergo a Diels-Alder reaction with the s-cis diene system present in the vitamin D structure.
Principle of Derivatization: Diels-Alder Cycloaddition
The most effective derivatization strategy for vitamin D metabolites involves Cookson-type reagents, which are highly reactive dienophiles.[5][7] These reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react specifically with the conjugated diene system (C6-C7-C8-C19) of the vitamin D molecule in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. This reaction forms a stable cyclic adduct, which incorporates a permanently charged or easily ionizable moiety, significantly enhancing the MS signal.[4][5]
Caption: Diels-Alder reaction of this compound with a Cookson-type reagent.
Common Derivatization Reagents
Several Cookson-type reagents are available for the analysis of vitamin D metabolites. The choice of reagent can impact sensitivity, selectivity, and ease of use. A comparison of the most widely used reagents is presented below.[6][8]
| Reagent | Full Name | Advantages | Disadvantages | Signal Enhancement |
| PTAD | 4-phenyl-1,2,4-triazoline-3,5-dione | Commercially available, well-documented, provides significant signal enhancement.[4][9] | High reactivity can lead to instability in solution; may require quenching.[10] | 24 to 276-fold[11] |
| Amplifex™ Diene | N/A (Proprietary) | Optimized for MS/MS with a positively charged end group; high sensitivity and selectivity for cis-dienes.[4][6] | Higher cost compared to PTAD. | Optimum reagent for profiling multiple metabolites.[6][12] |
| DMEQ-TAD | 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione | Widely used, provides good signal enhancement.[8] | May require a two-step addition process for optimal reaction.[8] | N/A |
| DAP-PA | 14-(4-(dimethylamino)phenyl)-9-phenyl-9,10-dihydro-9,10-[5][7] epitriazoloanthracene-13,15-dione | A "caged" reagent with improved solution stability for mid- to long-term storage.[7][10] | Requires thermal activation (retro-Diels-Alder) to release the active reagent.[10] | N/A |
Experimental Workflow for Derivatization and Analysis
The overall process involves sample extraction, derivatization, and subsequent analysis by LC-MS/MS. A robust internal standard, such as a deuterated form of the analyte (e.g., this compound-d3), should be added at the beginning of the process to correct for extraction losses and matrix effects.[13][14]
Caption: General workflow for this compound analysis using derivatization.
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol is a general guide for extracting vitamin D metabolites from serum or plasma prior to derivatization.
-
Aliquoting : In a microcentrifuge tube, pipette 100-200 µL of the sample (serum or plasma).[4][14]
-
Internal Standard Spiking : Add an appropriate amount of deuterated internal standard working solution (e.g., 20 µL of 100 ng/mL 3-epi-25(OH)D3-d3 in methanol).[14][15]
-
Protein Precipitation : Add 300 µL of acetonitrile (B52724), preferably containing 1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.[14]
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE) : Add 1 mL of an immiscible organic solvent (e.g., n-hexane or methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes to separate the layers.[14]
-
Evaporation : Transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.[14] The dried extract is now ready for derivatization.
Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This protocol is adapted from established methods for vitamin D analysis.[3][4]
-
Reagent Preparation : Prepare a 0.4-0.75 mg/mL solution of PTAD in a dry solvent like acetonitrile or ethyl acetate.[3][4]
-
Reaction : To the dried sample extract from Protocol 1, add 50-100 µL of the PTAD solution. Vortex for 15-30 seconds.[4]
-
Incubation : Allow the reaction to proceed at room temperature for 60 minutes or at 60°C for 10-20 minutes. The reaction should be performed in the dark to prevent degradation.[3][4]
-
Quenching (Optional but Recommended) : To consume excess PTAD, add 50 µL of ethanol (B145695) or a dilute solution of a reducing agent like dithiothreitol, and vortex.[3]
-
Final Evaporation : Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]
Protocol 3: Derivatization with Amplifex™ Diene Reagent
This protocol is based on manufacturer recommendations and published studies.[4][16]
-
Reaction : To the dried sample extract from Protocol 1, add 30-50 µL of the Amplifex™ Diene reagent solution. Vortex for 15 seconds.[16]
-
Incubation : Incubate the mixture for 30 minutes at room temperature.[16]
-
Reconstitution : After incubation, the sample can often be directly diluted with the mobile phase and injected, or evaporated and reconstituted as in the PTAD protocol. Follow the specific kit instructions.
Quantitative Data and Performance
Derivatization significantly improves the limits of quantification (LOQ) for this compound, allowing for its detection at low physiological concentrations.
| Analyte | Derivatization Method | Matrix | LOQ | Intra/Inter-day Precision (% CV) | Reference |
| 3α-25(OH)D₃ | Chemical Derivatization | Dried Blood Spots | 0.1 ng/mL | 2.2% / 5.3% | [1] |
| 3β-25(OH)D₃ | Chemical Derivatization | Dried Blood Spots | 1.0 ng/mL | 2.1% / 4.4% | [1] |
| 3-epi-25(OH)D₃ | Not specified | Serum | 0.66 nmol/L (~0.26 ng/mL) | <6% / <5% | [17] |
| 1,25(OH)₂D₃ | Amplifex™ | Adipose Tissue | 0.02 ng/mL | 0.8–6.0% / 2.0–14.4% | [16] |
Recommended LC-MS/MS Parameters
Accurate quantification requires chromatographic separation of this compound from its more abundant 3β epimer. This is typically achieved using specific column chemistries.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | Pentafluorophenyl (PFP) or a chiral column (e.g., Lux Cellulose-3) is recommended for epimer separation.[1][15] |
| Column Temp. | 50-60 °C[3][15] |
| Mobile Phase A | Water with 0.1% formic acid and/or ~10 mM ammonium (B1175870) acetate.[3] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and/or ~10 mM ammonium acetate.[3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Vol. | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Typical MRM | Transitions must be optimized for the specific derivatized adduct of this compound and its internal standard. |
References
- 1. Quantification of the 3α and 3β epimers of 25-hydroxyvitamin D3 in dried blood spots by LC-MS/MS using artificial whole blood calibration and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-epi-Calcifediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Calcifediol is the C-3 epimer of calcifediol (25-hydroxyvitamin D3), a major circulating metabolite of vitamin D. The presence of this compound can interfere with accurate measurements of vitamin D status and its distinct biological activities are a subject of ongoing research.[1][2][3] High-throughput screening (HTS) methodologies are essential for the rapid and accurate quantification of this compound in large numbers of samples and for the discovery of novel modulators of the vitamin D signaling pathway. These application notes provide detailed protocols for both analytical screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and functional screening using cell-based reporter assays.
Part 1: High-Throughput Quantification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites, offering high sensitivity and specificity to differentiate between epimers.[4][5][6] Automation of sample preparation and analysis is key to achieving high throughput.[7][8][9]
Experimental Protocol: Automated SPE-LC-MS/MS
This protocol describes an automated solid-phase extraction (SPE) method coupled with LC-MS/MS for the quantification of this compound and other vitamin D metabolites in serum.[7]
1. Sample Preparation (Automated Liquid Handler)
-
Pipette 500 µL of serum or plasma samples, calibrators, and quality controls into 16x125 mm glass screw-cap tubes.
-
Add 100 µL of internal standard solution (e.g., 400 µg/L this compound-d3 in methanol).[10][11]
-
Add 1 mL of acetonitrile (B52724) containing 2% formic acid to precipitate proteins.
-
Vortex vigorously for 10 seconds and incubate for 15 minutes, protected from light.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the clear supernatant to amber glass autosampler vials for automated SPE.
2. Automated Solid-Phase Extraction (SPE)
-
Use a robotic liquid handling system integrated with an SPE manifold.
-
Condition SPE cartridges (e.g., C18) with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the sample preparation step onto the SPE cartridges.
-
Wash the cartridges with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the vitamin D metabolites with a non-polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC Column | Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [7] |
| Flow Rate | 0.4 mL/min | [12] |
| Injection Volume | 10 µL | |
| Column Temperature | 40°C | [14] |
| Ionization Mode | ESI Positive | [7] |
| MRM Transition (this compound) | 401.3 > 383.3 | [7] |
| MRM Transition (IS: this compound-d3) | 404.3 > 386.3 | [10][11] |
Workflow Diagram
Caption: Automated workflow for high-throughput LC-MS/MS analysis of this compound.
Part 2: High-Throughput Functional Screening using a Vitamin D Receptor (VDR) Reporter Assay
Cell-based reporter assays are powerful tools for screening compound libraries to identify agonists or antagonists of the Vitamin D Receptor (VDR).[15][16] These assays typically utilize a host cell line engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter.
Experimental Protocol: VDR Luciferase Reporter Assay
This protocol is designed for screening compounds in a 384-well plate format.
1. Cell Culture and Seeding
-
Culture a suitable human cell line (e.g., HEK293T) stably transfected with human VDR and a luciferase reporter construct containing Vitamin D Response Elements (VDREs).
-
Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells and resuspend in phenol (B47542) red-free medium.
-
Seed the cells into a 384-well white, clear-bottom assay plate at a density of 20,000 cells per well in 20 µL of medium.[16]
-
Incubate the plate for 4-6 hours to allow for cell attachment.
2. Compound Treatment
-
Prepare serial dilutions of test compounds, this compound, and a reference agonist (e.g., Calcitriol) in assay medium.
-
Add 5 µL of the compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[16]
3. Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
Data Presentation: Assay Performance Metrics
| Parameter | Value | Reference |
| Assay Format | 384-well plate | [16] |
| Cell Line | HEK293T-VDR-Luc | [15] |
| Seeding Density | 20,000 cells/well | [16] |
| Incubation Time | 16 hours | [16] |
| Reference Agonist | Calcitriol | [16] |
| Z'-Factor | > 0.5 | [16] |
Signaling Pathway Diagram
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
Conclusion
The described high-throughput screening methods provide robust platforms for the investigation of this compound. The LC-MS/MS protocol allows for precise and accurate quantification, crucial for pharmacokinetic and metabolic studies. The VDR reporter assay enables the functional characterization of this compound and the discovery of novel compounds that modulate the vitamin D signaling pathway. These methodologies, when implemented with appropriate automation, can significantly accelerate research and drug development efforts in the field of vitamin D metabolism.
References
- 1. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diagnostics.roche.com [diagnostics.roche.com]
- 5. Unlocking the Power of Vitamin D: How Automated Mass Spectrometry is Streamlining Testing | Separation Science [sepscience.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. Automated Extraction of Vitamin D Metabolites: Significance and symbolism [wisdomlib.org]
- 9. pathologyinpractice.com [pathologyinpractice.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nacalai.com [nacalai.com]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. escholarship.org [escholarship.org]
- 15. caymanchem.com [caymanchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application of 3-epi-Calcifediol in Cell Culture Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Calcifediol, a C-3 epimer of calcifediol (25-hydroxyvitamin D3), is a metabolite of Vitamin D3. While its physiological role is still under investigation, it is crucial for researchers to understand its behavior and application in in vitro models to elucidate its biological functions and potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on established methodologies for related Vitamin D compounds. Due to the limited direct research on this compound, these protocols are adapted from studies involving calcifediol and calcitriol (B1668218) and should be optimized for specific cell lines and experimental conditions.
Mechanism of Action
Like other Vitamin D metabolites, this compound is presumed to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding to the VDR, the complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.[1][2] This can lead to a variety of cellular responses, including inhibition of proliferation, induction of differentiation, and apoptosis.[3] It is important to note that this compound generally exhibits a lower binding affinity for the VDR compared to calcitriol, the active form of Vitamin D, suggesting it may have lower biological potency.[4]
Data Presentation: Comparative Biological Activities of Vitamin D Metabolites
Direct quantitative data for this compound in cell culture is limited. The following table provides a comparative summary of the known activities of calcitriol and calcifediol, with an inferred activity for this compound based on available literature.
| Feature | Calcitriol (1,25-dihydroxyvitamin D3) | Calcifediol (25-hydroxyvitamin D3) | This compound (3-epi-25-hydroxyvitamin D3) |
| VDR Binding Affinity | High | Low to Moderate | Expected to be lower than Calcifediol |
| Primary Cellular Effects | Potent inhibitor of proliferation, strong inducer of differentiation and apoptosis.[3] | Inhibits proliferation and induces differentiation, generally at higher concentrations than calcitriol. | Expected to have similar but less potent effects compared to Calcifediol. |
| Effective Concentration Range (in vitro) | 1 nM - 100 nM[5] | 100 nM - 10 µM[6] | Higher concentrations likely required; optimization is critical. |
| Key Signaling Pathways | VDR-mediated gene transcription.[1] | VDR-mediated gene transcription.[1] | Presumed to be VDR-mediated. |
Experimental Protocols
Protocol 1: General Cell Culture Handling of this compound
Materials:
-
This compound powder
-
Ethanol (B145695) (absolute, sterile) or DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile absolute ethanol or DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Protect the solution from light by using an amber tube or wrapping a clear tube in aluminum foil.[7]
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[7] Include a vehicle control in all experiments.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation and viability of adherent cell lines.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (a suggested starting range could be 100 nM to 50 µM, based on data for calcifediol) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 3: Cell Differentiation Assay (Alkaline Phosphatase Activity)
This protocol is suitable for assessing the pro-differentiative effects of this compound on osteoprogenitor cell lines (e.g., MC3T3-E1).
Materials:
-
Osteoprogenitor cell line
-
24-well cell culture plates
-
Osteogenic differentiation medium
-
This compound working solutions
-
Alkaline Phosphatase (ALP) assay kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: On the day of analysis, wash the cells with PBS and lyse them according to the ALP assay kit manufacturer's instructions.
-
ALP Assay: Perform the ALP activity assay as per the manufacturer's protocol.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the ALP activity.
-
Data Analysis: Express the results as ALP activity per µg of protein.
Protocol 4: Western Blot Analysis of VDR Pathway Proteins
This protocol allows for the investigation of the molecular mechanism of this compound action.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-VDR, anti-RXR, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with this compound at the desired concentrations and for the appropriate time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Presumed signaling pathway of this compound via the Vitamin D Receptor.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. Vitamin D Effects on Cell Differentiation and Stemness in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Deuterated 3-epi-Calcifediol in Tracer Studies and Quantitative Analysis
Introduction
d3-3-epi-Calcifediol, the deuterium-labeled form of 3-epi-25-hydroxyvitamin D3, serves as a critical tool in clinical and research settings. Its primary application lies in its use as an internal standard for quantitative analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled compounds like d3-3-epi-Calcifediol are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, but are distinguishable by their mass. This allows for precise and accurate quantification of the target analyte, 3-epi-25-hydroxyvitamin D3, by correcting for variations during sample preparation and analysis. While also referred to as a "tracer," its predominant use in the literature is as an internal standard rather than in studies tracing the metabolic fate of the 3-epimer of calcifediol.[1][3]
Application as an Internal Standard in LC-MS/MS
The presence of various vitamin D metabolites and their isomers, such as 3-epi-25-hydroxyvitamin D3, can interfere with the accurate measurement of total 25-hydroxyvitamin D, the key indicator of vitamin D status.[4][5][6][7][8] LC-MS/MS methods have been developed to chromatographically separate and individually quantify these compounds.[4][9] In such assays, a known amount of d3-3-epi-Calcifediol is added to each sample at the beginning of the workflow. By monitoring the ratio of the endogenous analyte to the labeled internal standard, any loss of analyte during sample extraction, purification, and ionization in the mass spectrometer can be accounted for, leading to highly accurate and precise results.[10]
Experimental Protocols
The following is a generalized protocol for the quantification of 3-epi-25-hydroxyvitamin D3 in human serum using LC-MS/MS with d3-3-epi-Calcifediol as an internal standard. This protocol is a synthesis of methodologies described in the literature.[9]
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum sample, add a known concentration of d3-3-epi-Calcifediol solution (e.g., 20 µL of a 100 ng/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of a protein precipitation solvent, such as acetonitrile (B52724) containing 1% formic acid, to denature and precipitate proteins.[11]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Optional: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For further cleanup and concentration of the analytes, an LLE with a solvent like n-hexane or an SPE step can be performed.[9][11]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A column capable of separating 25-hydroxyvitamin D3 and its epimers is crucial. A pentafluorophenyl (PFP) or a chiral column is often used for this purpose.[9]
-
Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid is typically used.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (3-epi-25-hydroxyvitamin D3) and the internal standard (d3-3-epi-Calcifediol) are monitored.
-
Data Presentation
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UHPLC |
| Analytical Column | PFP Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | 12 |
| d3-3-epi-Calcifediol (IS) | 404.4 | 386.3 | 12 |
Table 3: Typical Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-2 nmol/L |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: Workflow for the quantification of 3-epi-25-hydroxyvitamin D3.
Caption: Use of d3-3-epi-Calcifediol as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-epi-Calcifediol by LC-MS/MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum). This phenomenon, primarily occurring in the ion source of the mass spectrometer, can lead to either ion suppression or enhancement. For this compound quantification, this can result in:
-
Inaccurate Quantification: Underestimation or overestimation of the true concentration.
-
Poor Reproducibility: High variability between replicate measurements.
-
Decreased Sensitivity: A higher limit of quantification (LOQ), making it difficult to measure low endogenous levels.
The primary culprits for matrix effects in biological samples are phospholipids (B1166683), which are abundant in plasma and serum.[1][2]
Q2: Why is chromatographic separation of this compound from its isobar, 25-hydroxyvitamin D3 (Calcifediol), crucial?
A: this compound and Calcifediol are isobaric, meaning they have the same mass-to-charge ratio (m/z) and produce similar fragments in the mass spectrometer.[3][4] Failure to chromatographically separate these epimers can lead to:
-
Overestimation of Calcifediol: As most LC-MS/MS methods that do not separate the epimers will measure a combined signal.[5][6]
-
Inaccurate Clinical Assessment: Misinterpretation of a patient's vitamin D status, as the biological activity of this compound is still under investigation but is considered to be different from that of Calcifediol.[7][8]
-
Signal Enhancement Issues: Studies have shown that this compound can have a higher ionization efficiency than Calcifediol, which can further amplify the overestimation.[5][6]
Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A: Several sample preparation techniques are employed to remove interfering matrix components before LC-MS/MS analysis. The choice of method depends on the required cleanliness of the extract, throughput, and cost. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[9] While effective at removing proteins, it is less efficient at removing phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids. LLE is effective at removing phospholipids and other interferences.[7][8][11]
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[1][10]
-
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, offering reduced sample preparation time compared to traditional LLE.[7][8]
-
HybridSPE®-Phospholipid: A specialized technique that combines protein precipitation with phospholipid removal in a single step.
Troubleshooting Guide
Problem 1: Poor peak shape, peak splitting, or shifting retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload on LC Column | - Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or HybridSPE®-Phospholipid to remove more matrix components.[1] - Dilute the Sample: If the analyte concentration is high enough, dilute the sample extract before injection. |
| Column Degradation | - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Wash the Column: Implement a robust column washing procedure between injections. - Replace the Column: If the performance does not improve, the column may need to be replaced. |
| Inappropriate Mobile Phase | - Optimize Mobile Phase Composition: Ensure the mobile phase is appropriate for the column and analyte. The use of formic acid as a modifier can improve ionization intensity.[12] - Check pH: Verify the pH of the mobile phase. |
Problem 2: High signal variability (poor precision) and inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects (Ion Suppression/Enhancement) | - Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. - Enhance Sample Preparation: Use a more effective sample preparation technique to remove interfering phospholipids.[1][2] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.[13] |
| Incomplete Separation from Isobars | - Optimize Chromatography: Ensure baseline separation of this compound from 25-hydroxyvitamin D3. This may require a different column (e.g., a pentafluorophenyl (PFP) column) or optimization of the mobile phase gradient.[4][8] |
| Calibration Issues | - Use a Matrix-Matched Calibrator: Prepare calibration standards in a matrix similar to the samples (e.g., stripped serum) to compensate for matrix effects. |
Problem 3: Low signal intensity or inability to reach the desired lower limit of quantification (LLOQ).
| Possible Cause | Troubleshooting Step |
| Ion Suppression | - Improve Sample Cleanup: As detailed above, more effective sample preparation is key to reducing ion suppression.[11][14] |
| Suboptimal MS/MS Parameters | - Optimize MS/MS Conditions: Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other MS parameters. |
| Derivatization | - Consider Derivatization: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency and sensitivity of vitamin D metabolites.[12][15] |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Vitamin D Metabolite Analysis
| Technique | Principle | Advantages | Disadvantages | Reported Recovery for Vitamin D Metabolites |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent. | Fast, simple, and inexpensive.[9] | Inefficient at removing phospholipids, leading to significant matrix effects.[10] | 63.05-90.44%[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. | Effective at removing phospholipids and salts.[7][11] | Can be time-consuming and difficult to automate.[8] | N/A |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | Provides very clean extracts, significantly reducing matrix effects.[1][10] | More complex and time-consuming than PPT. | 71% to 93%[16] |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous phase is coated on a solid support. | Faster than traditional LLE and amenable to automation.[7][8] | Can be more expensive than PPT or LLE. | N/A |
| HybridSPE®-Phospholipid | Combines PPT with phospholipid removal in a single device. | Fast and effective at removing both proteins and phospholipids. | Higher cost per sample. | N/A |
Experimental Workflow for Assessing and Mitigating Matrix Effects
Below is a generalized workflow for systematically addressing matrix effects in your LC-MS/MS method for this compound.
Caption: Workflow for assessing and mitigating matrix effects.
Mechanism of Ion Suppression by Phospholipids
The following diagram illustrates how co-eluting phospholipids can suppress the ionization of this compound in the electrospray ionization (ESI) source.
Caption: Ion suppression mechanism by phospholipids in ESI-MS.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting common issues encountered during this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. selectscience.net [selectscience.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. Enhanced 3-epi-25-hydroxyvitamin D3 signal leads to overestimation of its concentration and amplifies interference in 25-hydroxyvitamin D LC-MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of 3-epi-Calcifediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) measurement. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during experimentation.
Troubleshooting Guide
Issue: Inaccurate Quantification of this compound
Question: My measurements of this compound are inconsistent and show high variability. What are the potential causes and how can I troubleshoot this?
Answer:
Inaccurate quantification of this compound is a common challenge, primarily due to its isomeric nature with Calcifediol (25-hydroxyvitamin D3). Both compounds have the same molecular formula and fragmentation spectra in mass spectrometry, necessitating chromatographic separation for accurate measurement.[1] Here are the primary causes of inaccuracy and steps to rectify them:
-
Co-elution with Calcifediol: The most significant source of error is the co-elution of this compound and Calcifediol. If your chromatographic method does not adequately separate these two epimers, you will overestimate the concentration of the more abundant Calcifediol, and incorrectly quantify this compound.[2][3]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[5]
-
Solution: Implement a robust sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[1][6] The use of a stable isotope-labeled internal standard (e.g., this compound-d3) can help to correct for matrix effects.[7]
-
-
Immunoassay Cross-reactivity: If you are using an immunoassay, be aware that cross-reactivity with this compound can vary significantly between different manufacturers and even between lots of the same assay.[8][9] Some immunoassays may not detect the 3-epimer at all, while others may show partial cross-reactivity, leading to inaccurate results.[10][11]
Issue: Poor Chromatographic Resolution of Vitamin D Epimers
Question: I am unable to achieve baseline separation between this compound and Calcifediol peaks in my LC-MS/MS analysis. What adjustments can I make to my method?
Answer:
Achieving chromatographic separation of these isobaric compounds is critical for accurate quantification.[1] Here are several parameters you can adjust to improve resolution:
-
Column Chemistry: Standard C18 columns may not always provide sufficient selectivity.
-
Solution: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for structurally similar compounds.[4]
-
-
Mobile Phase Composition: The choice of organic modifier and buffer can significantly impact resolution.
-
Solution: Experiment with different organic solvents (e.g., methanol (B129727), acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate) in your mobile phase. A systematic optimization of the mobile phase gradient and isocratic conditions is recommended.
-
-
Flow Rate and Column Temperature: These parameters can influence peak shape and retention times.
-
Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also enhance separation efficiency.
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to accurately measure this compound?
A1: While the biological role of this compound is still under investigation, it can be present in significant concentrations, particularly in infants, and can interfere with the measurement of total 25-hydroxyvitamin D, the primary indicator of vitamin D status.[14][15] Inaccurate measurement can lead to misclassification of a patient's vitamin D status.[10]
Q2: What is the gold standard method for measuring this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of this compound because it allows for the chromatographic separation of the epimers from Calcifediol before detection.[10][16]
Q3: Can I use an immunoassay to measure this compound?
A3: Most commercially available immunoassays for 25-hydroxyvitamin D are not designed to specifically measure this compound and often show variable or no cross-reactivity with it.[8][11] Therefore, using a standard immunoassay for this purpose is not recommended and can lead to erroneous results.[9]
Q4: What are the key steps in sample preparation for this compound analysis?
A4: A robust sample preparation is crucial for accurate LC-MS/MS analysis. The key steps typically include:
-
Protein Precipitation: To remove the majority of proteins from the sample matrix (e.g., using acetonitrile (B52724) or methanol).[17]
-
Extraction: Further purification using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove other interfering substances like phospholipids.[1][18]
Q5: Where can I obtain a reference standard for this compound?
A5: Reference standards for this compound and its stable isotope-labeled internal standards are available from various chemical suppliers that specialize in analytical standards.[7][19]
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the measurement of this compound.
| Method | Lower Limit of Quantification (LLOQ) | Precision (%CV) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | 1.0 nmol/L | < 7.6% | Monitored with proficiency testing | [15] |
| LC-MS/HR-MS | < 10 nM | < 10% | 90% - 110% | [20] |
| LC-MS/MS | 0.2 ng/mL (for 25(OH)D3) | Not specified | Not specified | [18] |
| LC-MS/MS | Not specified | 8.1% - 13.4% | NIST SRM, DEQAS | [21] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on common practices in the field.[1][12]
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Separation and Detection
This protocol provides a starting point for method development.[1][20]
-
Liquid Chromatography:
-
Column: Ascentis Express F5 or a similar PFP column (e.g., 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve separation of this compound and Calcifediol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Caption: Experimental workflow for accurate this compound measurement.
Caption: Troubleshooting decision tree for inaccurate results.
Caption: Simplified Vitamin D metabolism and measurement context.
References
- 1. lcms.cz [lcms.cz]
- 2. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nvkc.nl [nvkc.nl]
- 9. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishers Panel [standardymedycznepediatria.publisherspanel.com:80]
- 11. researchgate.net [researchgate.net]
- 12. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid HPLC method for measurement of vitamin D3 and 25(OH)D3 in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vitas.no [vitas.no]
Technical Support Center: Overcoming Isobaric Interference in 3-epi-Calcifediol Analysis
Welcome to the technical support center for the analysis of 3-epi-Calcifediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges in quantifying this compound, particularly in overcoming isobaric interference from its stereoisomer, Calcifediol (25-hydroxyvitamin D3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (3-epi-25(OH)D3) is a C3-epimer of Calcifediol, a primary biomarker for vitamin D status.[1][2] Epimers are stereoisomers that differ in the configuration at one chiral center. The physiological role of this compound is not as well-established as that of Calcifediol, but it is known to have lower biological activity.[3] Inaccurate measurement of Calcifediol due to the co-elution of this compound can lead to an overestimation of a patient's vitamin D status, which can have clinical implications.[3][4] Therefore, specific and accurate quantification of both epimers is crucial.
Q2: What is isobaric interference in the context of this compound analysis?
A2: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer alone.[5] this compound and Calcifediol are isobars, meaning they have the same molecular weight.[6] This presents a significant analytical challenge as mass spectrometry (MS) cannot differentiate between them without prior separation.
Q3: What are the primary analytical techniques used to separate this compound from Calcifediol?
A3: The most common and effective techniques involve chromatographic separation coupled with mass spectrometry. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of vitamin D metabolites.[7] Various liquid chromatography methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to separate the epimers before detection by the mass spectrometer.[1][8]
-
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2] It can offer superior resolution and selectivity for certain vitamin D metabolites compared to UHPLC.[1][9]
Q4: Can immunoassays be used for the specific measurement of this compound?
A4: Immunoassays are generally not suitable for the specific measurement of this compound. These methods often exhibit cross-reactivity with different vitamin D metabolites, including epimers, and typically cannot differentiate between the D2 and D3 forms.[2] This lack of specificity can lead to inaccurate results.[2] Some studies have shown that certain protein binding assays have minimal cross-reactivity with endogenous this compound, but caution is advised when using spiked samples for validation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor or no chromatographic separation of this compound and Calcifediol.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: The choice of the analytical column is critical for separating these epimers.
-
Recommendation: While standard C18 columns can be used, specialized stationary phases often provide better resolution. Pentafluorophenyl (PFP) and chiral columns have demonstrated success in separating C3 epimers.[3][11] For instance, a Raptor FluoroPhenyl column can provide baseline resolution of these key compounds.[3] Chiral columns, such as those with cellulose (B213188) selectors, have also been used effectively.[12]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of analytes.
-
Recommendation: Method development should involve screening different organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate).[7] A gradient elution is typically required to achieve adequate separation.[8]
-
-
Incorrect Flow Rate or Column Temperature: These parameters affect chromatographic efficiency.
-
Recommendation: Optimize the flow rate and column temperature. A typical flow rate for UHPLC is around 0.30 mL/min with a column temperature of 25°C, but these may need adjustment for your specific method.[8]
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
Possible Causes and Solutions:
-
Poor Ionization Efficiency: Vitamin D metabolites are known for their poor ionization in electrospray ionization (ESI), which is a common ionization source.[6]
-
Recommendation:
-
Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows.[6][7]
-
Consider using Atmospheric Pressure Chemical Ionization (APCI), which can sometimes provide better sensitivity for less polar compounds.
-
Employ chemical derivatization to enhance ionization. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve signal intensity.[11][12]
-
-
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can suppress the ionization of the analyte, leading to reduced sensitivity.[6]
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal.
-
Recommendation: Infuse a standard solution of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[7]
-
Issue 3: Inaccurate quantification of this compound.
Possible Causes and Solutions:
-
Enhanced Ionization of this compound: Studies have shown that this compound can exhibit a higher ionization efficiency than Calcifediol in some LC-MS/MS systems.[2][13][14]
-
Lack of Chromatographic Separation: If the epimers are not fully separated, the signal for Calcifediol will be overestimated due to the contribution from this compound.[4]
-
Recommendation: Refer to the solutions for "Issue 1" to ensure baseline separation of the two epimers.
-
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization for your specific application.
-
Internal Standard Addition: To 100 µL of serum or plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cleanup: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode phase). Load the supernatant, wash the cartridge to remove interferences, and then elute the analytes with a suitable solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.[7]
Chromatographic Method: UHPLC-MS/MS with a PFP Column
The following is an example of a starting point for method development.
| Parameter | Recommended Setting |
| Column | Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized to separate this compound and Calcifediol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM)
The exact m/z values will depend on the specific adduct ion being monitored (e.g., [M+H]+ or [M+H-H2O]+). These should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | e.g., 401.3 | Optimize for specific fragments |
| Calcifediol | e.g., 401.3 | Optimize for specific fragments |
| Internal Standard | e.g., 407.3 (for d6-Calcifediol) | Optimize for specific fragments |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Epimers of Vitamin D: A Review [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of multiple vitamin D metabolites by ultra-performance supercritical fluid chromatography-tandem mass spectrometry (UPSFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced 3-epi-25-hydroxyvitamin D3 signal leads to overestimation of its concentration and amplifies interference in 25-hydroxyvitamin D LC-MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-epi-Calcifediol Chromatography
Welcome to the technical support center for 3-epi-Calcifediol chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical separation of this compound and other vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound (3-epi-25-hydroxyvitamin D3) is a stereoisomer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D. The two molecules are isobaric, meaning they have the same mass, making them indistinguishable by mass spectrometry alone.[1] Chromatographic separation is crucial because this compound exhibits lower biological activity than Calcifediol.[1] Failure to separate these epimers can lead to an overestimation of a patient's vitamin D status, potentially impacting clinical assessment and treatment.[1][2]
Q2: My chromatogram shows a single peak for Calcifediol. Does this mean this compound is not present in my sample?
A2: Not necessarily. Standard C18 reversed-phase columns often fail to resolve this compound from Calcifediol, leading to co-elution.[3] The presence of a single peak might indicate inadequate separation rather than the absence of the epimer. It is essential to use a column with appropriate selectivity to ensure the two are separated.[3]
Q3: What type of column is recommended for separating this compound from Calcifediol?
A3: Columns with unique selectivity are required for the baseline resolution of these epimers. Pentafluorophenyl (PFP) and cyanopropyl (CN) stationary phases have demonstrated success in separating C3 epimers of vitamin D metabolites.[1][4][5] For example, a Raptor FluoroPhenyl column can achieve baseline resolution of all key compounds.[1]
Q4: I'm observing poor peak shape and tailing. What could be the cause?
A4: Poor peak shape can result from several factors in vitamin D analysis. These include issues with the mobile phase composition, column degradation, or sample matrix effects. Ensure your mobile phase is properly prepared and degassed. Consider using a gradient elution to improve peak shape. If the problem persists, the column may need to be replaced. Additionally, complex sample matrices, like serum, can introduce interferences.[6] A robust sample preparation procedure, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE), can help minimize these effects.[3][7]
Q5: How can I improve the sensitivity of my assay for detecting low levels of this compound?
A5: For detecting low concentrations of vitamin D metabolites, chemical derivatization can be employed to enhance the signal in mass spectrometry.[8] A widely used derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the diene moiety of vitamin D to form a highly ionizable product.[8][9] This can significantly improve the lower limit of quantitation (LLOQ).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound chromatography experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of this compound and Calcifediol | Inadequate column selectivity. | Switch to a column with a different stationary phase, such as a pentafluorophenyl (PFP) or cyanopropyl (CN) column.[1][4] |
| Isocratic mobile phase not providing sufficient resolution. | Develop a gradient elution method to improve separation.[10] | |
| Poor Peak Resolution | Column temperature not optimized. | Cooling the column to around 15°C can enhance the resolution between C3 epimers.[8] |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase for reversed-phase separation consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate.[3][8] | |
| Inaccurate Quantification | Interference from isobaric compounds. | Utilize high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) for more selective detection.[11] |
| Matrix effects from the sample (e.g., serum, plasma). | Implement a thorough sample cleanup procedure, such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7] | |
| Use of an inappropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., d6-25-hydroxyvitamin D3) to compensate for matrix effects and variations in sample preparation and instrument response.[7] | |
| Low Signal Intensity | Poor ionization efficiency. | Employ chemical derivatization with an agent like PTAD to increase the ionization potential of the analytes.[8] |
| Suboptimal mass spectrometer settings. | Optimize the MS parameters, including ionization source settings and collision energies for MRM transitions. |
Experimental Protocols
Key Experiment: Separation of this compound and Calcifediol by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and samples.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 400 µL of serum, add 15 µL of internal standard solution (e.g., 1 µg/mL of d6-25-hydroxyvitamin D3 in methanol).[1]
-
Add 400 µL of 0.2 M ZnSO4 and vortex.[1]
-
Add 800 µL of methanol and vortex for 10 seconds.[1]
-
Add 2 mL of hexane (B92381) and mix for 90 seconds.[1]
-
Centrifuge for 10 minutes at 4,300 rpm.[1]
-
Transfer the hexane (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[1]
-
Reconstitute the dried extract in 100 µL of a 50:50 water:methanol solution.[1]
2. Chromatographic Conditions
-
Column: Raptor FluoroPhenyl (or similar PFP column)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol with 0.3% formic acid[8]
-
Column Temperature: 15°C[8]
-
Injection Volume: 10 µL[1]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[7][12]
-
Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for Calcifediol, this compound, and the internal standard should be optimized.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 2. Quantification of the 3α and 3β epimers of 25-hydroxyvitamin D3 in dried blood spots by LC-MS/MS using artificial whole blood calibration and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. The C-3 epimer of 25-hydroxyvitamin D(3) is present in adult serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in separating 3-epi-Calcifediol from other vitamin D metabolites
Welcome to the technical support center for the analysis of 3-epi-Calcifediol and other vitamin D metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from Calcifediol (25-hydroxyvitamin D3)?
The main difficulty lies in their structural similarity. This compound and Calcifediol are epimers, differing only in the stereochemical orientation of the hydroxyl group at the third carbon position (C-3).[1] They are also isobaric, meaning they have the same mass-to-charge ratio, which makes them indistinguishable by mass spectrometry alone and necessitates chromatographic separation for accurate quantification.[1][2][3]
Q2: Why is it crucial to separate this compound from other vitamin D metabolites?
Studies have indicated that this compound has lower biological activity compared to Calcifediol.[1] If not chromatographically separated, its presence can lead to an overestimation of a patient's total vitamin D levels, potentially affecting the clinical assessment of their vitamin D status.[1]
Q3: Can immunoassays be used for the accurate quantification of Calcifediol in the presence of this compound?
Immunoassays can be unreliable for this purpose due to potential cross-reactivity with this compound.[4][5][6][7] The degree of cross-reactivity can vary significantly between different immunoassay kits, leading to inaccurate measurements.[4][5] Therefore, methods that can chromatographically separate the epimers, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are recommended for accurate quantification.[2][3]
Q4: What are the recommended analytical techniques for separating this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely recommended and robust method for the accurate separation and quantification of this compound from other vitamin D metabolites.[2][3] The key to a successful LC-MS/MS analysis is the use of a high-resolution chromatographic column that can resolve the epimers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no chromatographic separation of this compound and Calcifediol peaks. | Inadequate column chemistry for resolving epimers. | - Utilize a column specifically designed for separating vitamin D epimers, such as a Raptor FluoroPhenyl, Cosmocore Cholester, or a pentafluorophenyl (PFP) column.[1][8][9][10] - Optimize the mobile phase composition and gradient to enhance resolution. |
| Suboptimal LC method parameters. | - Adjust the flow rate, column temperature, and gradient slope to improve separation.[11] | |
| Inaccurate quantification or overestimation of vitamin D levels. | Co-elution of this compound with Calcifediol. | - Implement a validated LC-MS/MS method with a column that provides baseline separation of the epimers.[1][8] |
| Cross-reactivity in an immunoassay. | - Switch to an LC-MS/MS-based method for quantification.[2][3] - If using an immunoassay is unavoidable, characterize the cross-reactivity of the specific kit with this compound standards. | |
| Low signal intensity or poor sensitivity in LC-MS/MS analysis. | Inefficient sample preparation leading to analyte loss. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to maximize recovery.[11][12] Ensure complete solvent evaporation and reconstitution in a suitable solvent.[12] |
| Matrix effects from the sample. | - Incorporate a robust sample cleanup step to remove interfering substances like phospholipids.[12][13] - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. | |
| Poor ionization of vitamin D metabolites. | - Optimize the ion source parameters of the mass spectrometer (e.g., temperature, gas flows).[12] - Consider using atmospheric pressure chemical ionization (APCI) as an alternative to electrospray ionization (ESI).[12] | |
| Inconsistent or irreproducible results. | Variability in sample preparation. | - Standardize all sample preparation steps and ensure consistency across all samples.[12] - Use an internal standard to correct for variations in extraction efficiency and instrument response.[12] |
| LC system instability. | - Ensure the LC system is properly equilibrated before each run.[12] - Monitor system pressure for any fluctuations that may indicate a problem.[12] |
Quantitative Data Summary
Table 1: Immunoassay Cross-Reactivity with this compound
| Immunoassay | Reported Cross-Reactivity with this compound | Reference |
| Roche Elecsys CPB | ~51-57% with exogenous addition | [4][14] |
| DiaSorin RIA | Reported to not be affected by this compound | [4][7] |
| Various Automated Immunoassays | Can show significant discrepancies in measured values due to varying cross-reactivities. | [5] |
Table 2: Performance of an LC-MS/MS Method for Vitamin D Metabolite Analysis
| Parameter | Result | Reference |
| Linearity (R²) | >0.98 (for most analytes) | [15][16] |
| Extraction Recovery | 63.05 - 90.44% | [15][16] |
| Intra-batch Recovery Repeatability (%RSD) | ≤ 2% | [17] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Separation of this compound
This protocol is a representative example based on commonly cited methods for the successful separation and quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of serum, add 20 µL of an internal standard solution (containing deuterated analogs of the analytes).
-
Vortex and allow to equilibrate for 15 minutes.
-
Add 500 µL of an 85:15 acetonitrile/methanol solution to a Phree™ SPE cartridge.
-
Vortex for 30 seconds, let it rest for 1 minute, and then elute under a vacuum of -50 kPa for 2 minutes.
-
Repeat the elution step once more.
-
Dry the pooled eluents under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: Raptor FluoroPhenyl (or equivalent column with proven epimer separation capabilities).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient optimized to separate this compound from Calcifediol. A typical starting point is a 5-minute gradient.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard to ensure unambiguous identification and quantification.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: The analytical challenge and solution for separating this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvkc.nl [nvkc.nl]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. Vitamin D epi-Metabolites Separated with HybridSPE-Phospholipid [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Quality Control for 3-epi-Calcifediol Assays
Welcome to the technical support center for 3-epi-Calcifediol assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during the quantification of this compound and related vitamin D metabolites.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it important in vitamin D testing?
A1: this compound (3-epi-25-hydroxyvitamin D3) is a C-3 epimer of Calcifediol (25-hydroxyvitamin D3), meaning it differs in the orientation of the hydroxyl group at the third carbon position.[1] Its presence can interfere with the accurate measurement of total 25-hydroxyvitamin D (25(OH)D), a key biomarker for vitamin D status.[1][2] This interference can lead to an overestimation of a patient's vitamin D levels, potentially impacting clinical diagnosis and treatment.[2]
Q2: Which analytical methods are used to measure this compound?
A2: The primary methods for measuring this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[3] LC-MS/MS is considered the gold standard due to its ability to chromatographically separate this compound from Calcifediol, allowing for their individual quantification.[2] Immunoassays, while more common in clinical laboratories, can exhibit cross-reactivity with this compound, which may or may not be accounted for in the total 25(OH)D result.[4][5]
Q3: What are the primary sources of error in this compound assays?
A3: The main sources of error include:
-
Cross-reactivity: In immunoassays, antibodies may bind to both Calcifediol and this compound, leading to inaccurate results.[5]
-
Co-elution: In LC-MS/MS, if the chromatographic method does not adequately separate the two epimers, they will be measured together, causing overestimation.[2]
-
Matrix effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the ionization of the analyte in LC-MS/MS, leading to signal suppression or enhancement.[6]
-
Sample quality: Hemolysis, icterus (high bilirubin), and lipemia (high lipids) in samples can interfere with both immunoassays and LC-MS/MS assays.[4][7]
-
Calibration and standardization: Lack of proper calibration and standardization can lead to systematic bias in results.[8]
LC-MS/MS Specific Questions
Q4: My LC-MS/MS chromatogram shows poor peak shape (tailing or fronting) for this compound. What should I do?
A4: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For vitamin D metabolites, a mobile phase pH between 5 and 7 is often recommended to improve peak shape.[9]
-
Column Choice: A Pentafluorophenyl (PFP) column is often used to achieve good separation of this compound and Calcifediol.[10] If you are using a different column chemistry, consider switching to a PFP column.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.[9]
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column. Using a well-end-capped column or adding a small amount of a competing base to the mobile phase can help.[9]
Q5: I am observing high background noise and a poor signal-to-noise ratio in my LC-MS/MS analysis. What could be the cause?
A5: High background noise is often due to matrix effects or a contaminated system.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[11]
-
Optimize Chromatography: Adjust your chromatographic gradient to better separate your analyte from co-eluting matrix components.[11]
-
System Contamination: Flush the LC system and mass spectrometer with appropriate solvents to remove any contaminants.[11]
Immunoassay Specific Questions
Q6: How do I determine if my immunoassay is affected by this compound cross-reactivity?
A6: You can assess cross-reactivity by performing a spiking study. This involves adding a known amount of this compound to a sample with a known concentration of Calcifediol and measuring the response. The percentage of cross-reactivity can then be calculated. Refer to the detailed protocol in the "Experimental Protocols" section below.
Q7: My immunoassay results for vitamin D seem unexpectedly high. Could this be due to this compound?
A7: Yes, significant cross-reactivity with this compound can lead to falsely elevated total 25(OH)D results in some immunoassays.[4] It is important to consult the manufacturer's package insert for information on the assay's cross-reactivity with this compound. If this information is not available, or if you suspect interference, it is advisable to confirm the results with an LC-MS/MS method that can differentiate between the two epimers.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column void or contamination. - Sample solvent incompatible with mobile phase. | - Adjust mobile phase pH (typically 5-7). - Dilute the sample. - Use a well-end-capped column or add a modifier to the mobile phase. - Replace the guard or analytical column. - Dissolve the sample in the initial mobile phase.[12][13] |
| High Background Noise / Poor Signal-to-Noise | - Significant matrix effects. - Contaminated LC-MS system. - Inefficient ionization. | - Implement more rigorous sample cleanup (SPE, LLE). - Flush the LC and MS systems with appropriate solvents. - Optimize ionization source parameters (e.g., temperature, gas flows).[11] |
| Inconsistent or Irreproducible Results | - Variability in sample preparation. - Fluctuations in LC system performance. - Analyte instability. | - Ensure consistent and precise execution of all sample preparation steps. - Equilibrate the column thoroughly before each run and monitor system pressure. - Protect samples from light and heat.[11] |
| Unexpected Peaks | - Contamination from sample collection tubes, solvents, or reagents. - Carryover from previous injections. - On-column degradation of the analyte. | - Run blank injections to identify the source of contamination. - Implement a more rigorous needle wash protocol. - Investigate on-column degradation by varying the flow rate; a lower flow rate will show increased degradation products.[14] |
Immunoassay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Non-specific binding of antibodies. - Sub-optimal antibody concentration. - Insufficient washing. - Contaminated reagents. | - Increase the concentration of the blocking buffer. - Titrate primary and secondary antibody concentrations. - Increase the number of wash steps. - Use fresh, high-quality reagents.[2] |
| Poor Precision (High %CV) | - Inconsistent pipetting technique. - Inadequate mixing of reagents. - Plate reader variability. - Edge effects on the microplate. | - Ensure pipettes are calibrated and use proper technique. - Thoroughly mix all reagents before use. - Ensure the plate reader is properly calibrated. - Avoid using the outer wells of the microplate.[2] |
| Results Inconsistent with Clinical Picture | - Cross-reactivity with this compound or other metabolites. - Interference from hemolysis, icterus, or lipemia. - Incorrect sample handling or storage. | - Review the manufacturer's data on cross-reactivity. Confirm with an LC-MS/MS method if necessary. - Visually inspect samples for interference and follow laboratory protocols for handling such samples. - Ensure proper sample collection, processing, and storage procedures are followed. |
Quantitative Data Tables
Table 1: Cross-Reactivity of this compound in Selected Immunoassays
| Immunoassay | Reported Cross-Reactivity with this compound | Reference |
| Roche Elecsys Vitamin D Total (CPB) | ~51-57% with exogenous spiking, minimal with endogenous | [5][15] |
| Roche Elecsys Vitamin D total II and III | ~74% with enriched samples | [1] |
| Other Automated Immunoassays | Generally low to no cross-reactivity with endogenous this compound | [3] |
Note: Cross-reactivity can vary depending on the study design (exogenous spiking vs. endogenous samples) and the specific assay generation.
Table 2: Impact of Endogenous Interferences on Vitamin D Immunoassays
| Interferent | Assay(s) Affected | Observed Effect | Reference |
| Hemolysis | Roche | Consistent negative bias (6.7% to 36.8%) | [4] |
| Most assays | Affected at moderate (H-Index >250) to significant (H-Index >500) levels | [7] | |
| Icterus | Beckman and Siemens | Positive bias (up to 591.5% and 497.4%, respectively) | [4] |
| Low estradiol (B170435) levels | Significant effect at severe icterus (I-Index >20.0) | [7] | |
| Lipemia | All 4 immunoassays tested (Abbott, Beckman, Roche, Siemens) | General negative bias (~20-30%) | [4] |
| Vitamin D | Negative bias of 10-20% at moderate to severe lipemia (T-Index >100 to >500) | [7][16] |
H-Index, I-Index, and T-Index are semi-quantitative measures of hemolysis, icterus, and lipemia, respectively, on certain clinical chemistry analyzers.
Experimental Protocols
Protocol 1: Assessment of this compound Cross-Reactivity in an Immunoassay
Objective: To determine the percentage of cross-reactivity of this compound in a competitive immunoassay for 25(OH)D.
Materials:
-
Immunoassay kit for 25(OH)D.
-
Calibrators and controls for the immunoassay.
-
Certified reference material or a well-characterized sample pool for 25(OH)D3.
-
Certified standard of this compound.
-
Analyte-free serum or buffer.
Procedure:
-
Prepare a baseline sample: Use a serum sample with a known, mid-range concentration of 25(OH)D3. If an endogenous sample is not available, prepare a sample by spiking a known amount of 25(OH)D3 into analyte-free serum.
-
Measure the baseline concentration: Analyze the baseline sample in triplicate using the immunoassay to determine the average concentration of 25(OH)D3.
-
Spike the baseline sample: Add a known concentration of this compound to the baseline sample. The concentration of the spiked epimer should be medically relevant.
-
Measure the spiked sample: Analyze the spiked sample in triplicate using the immunoassay.
-
Calculate the cross-reactivity: Use the following formula: % Cross-Reactivity = [(Apparent Concentration in Spiked Sample - Baseline Concentration) / Concentration of Spiked this compound] x 100
Protocol 2: Evaluation of Matrix Effects in LC-MS/MS Analysis
Objective: To assess the presence and magnitude of matrix effects (ion suppression or enhancement) in an LC-MS/MS assay for this compound. This protocol is based on the post-extraction spike method.[6]
Materials:
-
LC-MS/MS system.
-
Certified standard of this compound.
-
Internal standard (e.g., deuterated this compound).
-
At least six different lots of blank matrix (e.g., serum or plasma).
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound and the internal standard in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract the six different lots of blank matrix. After the final evaporation step, add the this compound and internal standard solution (from Set A) to the dried extracts.
-
Set C (Pre-Extraction Spike): Spike the six different lots of blank matrix with this compound and the internal standard before the extraction process.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A) An IS-Normalized MF close to 1 suggests that the internal standard is effectively compensating for matrix effects.
-
Assess the precision of the IS-Normalized MF across the different matrix lots. A coefficient of variation (CV) of ≤15% is generally considered acceptable.[3]
Visualizations
References
- 1. Vitamin D Quality Control. A liquid Specialist QC. Quantimetrix. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. diazyme.com [diazyme.com]
- 13. Vitamin D (VDSCP) FAQs | CSP | CDC [cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. Interpreting Vitamin D Assay Results: Proceed with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. standards.globalspec.com [standards.globalspec.com]
impact of sample collection and storage on 3-epi-Calcifediol levels
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical pre-analytical factors that can influence the quantification of 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol). Accurate measurement of this metabolite is crucial for understanding its physiological roles and potential as a biomarker. This guide addresses common issues encountered during sample collection, processing, and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound, or 3-epi-25-hydroxyvitamin D3, is a C-3 epimer of Calcifediol (25-hydroxyvitamin D3).[1] It differs in the orientation of the hydroxyl group at the 3-position.[1] While historically considered a minor metabolite, studies have shown that this compound can be present in significant concentrations in the serum of both infants and adults, potentially contributing to the total 25-hydroxyvitamin D (25(OH)D) concentration.[1][2] Its accurate measurement is important as it appears to have some of the same biological effects as vitamin D, and failing to separate it from 25(OH)D3 can lead to an overestimation of a patient's vitamin D status.[1][3]
Q2: Which sample types are suitable for this compound analysis?
Both serum and plasma are generally acceptable for the measurement of 25(OH)D and its metabolites, including this compound.[4][5][6] Studies have shown no statistically significant difference between serum and plasma 25(OH)D concentrations under various storage conditions.[4][7] However, it is crucial to maintain consistency in the sample type used throughout a study to minimize variability.
Q3: How should blood samples be collected to ensure the integrity of this compound?
The choice of blood collection tubes can significantly impact the measurement of 25(OH)D and its epimers, particularly when using certain immunoassay methods. Some studies have reported that tubes containing clot activators and separator gels can interfere with the analysis, leading to falsely elevated results.[8][9] For instance, VACUETTE® tubes with a serum clot activator and gel have been shown to yield significantly higher 25(OH)D values with some immunoassay systems compared to tubes with no additives.[8] Therefore, it is recommended to use tubes with no additives or to validate the chosen tube type with the specific analytical method being used. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the interference from tube additives is generally less of a concern.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected this compound levels | Inappropriate blood collection tube | Use serum tubes with no additives or validate your collection tubes with the analytical method.[8] |
| Improper sample storage temperature | Store samples at -20°C or -80°C for long-term stability. Avoid prolonged storage at room temperature or 4°C. | |
| Repeated freeze-thaw cycles | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.[11][12] | |
| Exposure to light | Protect samples from direct light exposure during collection, processing, and storage.[13] | |
| Poor recovery of this compound during sample preparation | Inefficient protein precipitation or extraction | Optimize the protein precipitation and extraction steps in your protocol. Solid-phase extraction (SPE) may offer better recovery for some metabolites compared to simple protein precipitation.[5] |
| Interference in analytical measurement (e.g., LC-MS/MS) | Co-elution with other vitamin D metabolites | Ensure the chromatographic method provides adequate separation of this compound from other isomers like 25(OH)D3.[3] |
Experimental Protocols & Data
Sample Stability
While direct stability data for this compound is limited, the stability of the closely related and more abundant 25-hydroxyvitamin D (25(OH)D) provides a strong indication of its expected behavior under various pre-analytical conditions. The following tables summarize the stability of 25(OH)D.
Table 1: Effect of Storage Temperature on 25-hydroxyvitamin D Stability
| Storage Temperature | Duration | Analyte Stability | Reference |
| Room Temperature (~25°C) | Up to 4 hours | Stable | [4] |
| Room Temperature (~25°C) | Up to 72 hours | Changes are less than the analytical interassay precision.[11] | [11] |
| 2-8°C | Up to 24 hours | Stable | [4] |
| -20°C | Up to 7 days | Stable | [4] |
| -20°C | Up to 3 months | Approximately 10% decrease reported in older studies.[14] More recent studies suggest stability for at least 3 months.[4] | [4][14] |
| -80°C | Up to 3 months | Stable | [4] |
Table 2: Effect of Freeze-Thaw Cycles on 25-hydroxyvitamin D Stability
| Number of Freeze-Thaw Cycles | Effect on Concentration | Reference |
| Single Cycle | A significant reduction of over 12% has been observed in some studies.[11] Other studies report no significant effect.[10] | [10][11] |
| Up to 3 Cycles | A maximum bias of 11% was reported compared to a single freeze-thaw.[11][12] | [11][12] |
| Up to 4 Cycles | Considered reliable for analysis.[7] | [7] |
| Up to 10 Cycles | Found to be robust in some studies.[15] | [15] |
Recommended Sample Handling Protocol
To ensure the highest quality data for this compound analysis, the following protocol is recommended:
-
Blood Collection: Collect whole blood into a serum tube with no additives.
-
Clotting and Centrifugation: Allow the blood to clot at room temperature for 30-60 minutes in an upright position, protected from light. Centrifuge at 1000-2000 x g for 15 minutes at room temperature.
-
Aliquoting: Immediately after centrifugation, transfer the serum into labeled, light-protected cryovials. It is crucial to create multiple aliquots to avoid repeated freeze-thaw cycles of the main sample.
-
Storage: For short-term storage (up to 24 hours), samples can be kept at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or preferably -80°C.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the analysis of this compound.
References
- 1. Case Report: Three Patients With Substantial Serum Levels of 3-Epi-25(OH)D Including One With 3-Epi-25(OH)D2 While on High-Dose Ergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal and Neonatal 3-epi-25-hydroxyvitamin D Concentration and Factors Influencing Their Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of blood collection and sample preparation for analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Blood Collection Tubes on Vitamin D Immunoassay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preanalytical evaluation of serum 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 measurements using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Reactivity of 3-epi-Calcifediol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is crucial in research and clinical settings. However, the presence of metabolites such as 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol or C3-epimer) can significantly interfere with the accuracy of various immunoassays. This guide provides a comparative analysis of the cross-reactivity of this compound in commercially available immunoassays, supported by experimental data, to aid in the selection of the most appropriate analytical method.
The Challenge of the C3-Epimer
This compound is a stereoisomer of 25(OH)D3 that is present in significant concentrations, particularly in infants and pregnant women.[1][2] Due to its structural similarity to 25(OH)D3, the C3-epimer can be recognized by the antibodies or binding proteins used in immunoassays, leading to an overestimation of the total 25(OH)D concentration.[3] This interference can result in the misclassification of vitamin D status and potentially impact clinical decision-making and research outcomes.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately measuring vitamin D metabolites as it can chromatographically separate this compound from 25(OH)D3.[5] However, immunoassays remain widely used due to their automation and high throughput.
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of this compound varies considerably among different immunoassay platforms. The following table summarizes the reported cross-reactivity percentages for several common automated immunoassays. It is important to note that these values can be influenced by the experimental methodology, such as the use of endogenous (from neonatal samples) versus exogenous (spiked) this compound.[6][7]
| Immunoassay Platform | Manufacturer | Reported Cross-Reactivity with this compound | Reference |
| Elecsys Vitamin D Total | Roche Diagnostics | 51% - 93% (with exogenous epimer) | [4][6][7] |
| Minimal (with endogenous epimer) | [1][6][7] | ||
| ARCHITECT 25-OH Vitamin D | Abbott Laboratories | 2.7% | [4] |
| ADVIA Centaur Vitamin D Total | Siemens Healthcare | No significant cross-reactivity | [4] |
| Access 25(OH) Vitamin D Total | Beckman Coulter | Significant cross-reactivity observed | [2][8] |
| LIAISON 25 OH Vitamin D Total | DiaSorin | 1.3% | [4] |
Note: Cross-reactivity percentages can vary based on lot numbers and assay modifications. Researchers should consult the manufacturer's package insert for the most current information.
Experimental Protocols for Determining Cross-Reactivity
The assessment of this compound cross-reactivity in immunoassays typically involves two primary methodologies: analysis of samples with high endogenous epimer concentrations and spike-recovery studies.
Analysis of Neonatal Samples
This method leverages the naturally high physiological concentrations of this compound in neonatal blood samples.
Workflow:
Caption: Workflow for assessing cross-reactivity using neonatal samples.
Spike-Recovery Studies
This method involves adding a known amount of purified this compound to adult serum samples that have low or undetectable baseline levels of the epimer.
Workflow:
Caption: Workflow for spike-recovery cross-reactivity assessment.
Vitamin D Metabolic Pathway
Understanding the metabolic pathway of vitamin D is essential for appreciating the context of metabolite measurement. The C3-epimer is an alternative stereoisomer of 25-hydroxyvitamin D3.
Caption: Simplified Vitamin D metabolic pathway.
Conclusion and Recommendations
The cross-reactivity of this compound is a significant variable in the immunoassay-based measurement of 25-hydroxyvitamin D. For research and clinical applications where precision is paramount, particularly when analyzing samples from pediatric or obstetric populations, the following recommendations should be considered:
-
Prioritize LC-MS/MS: When feasible, LC-MS/MS methods that can separate the C3-epimer should be used to ensure the most accurate quantification of 25(OH)D3.
-
Select Low Cross-Reactivity Immunoassays: If immunoassays are the only viable option, platforms with documented low cross-reactivity to this compound, such as the Abbott ARCHITECT and DiaSorin LIAISON assays, are preferable.[4]
-
Exercise Caution with High Cross-Reactivity Assays: Assays with high and variable cross-reactivity, like the Roche Elecsys assay's response to exogenous epimer, should be used with caution, and the potential for overestimation must be acknowledged when interpreting results.[4][6][7]
-
Method Validation is Key: Laboratories should independently validate the performance of their chosen immunoassay, including an assessment of interference from relevant metabolites like this compound, especially when the patient population is likely to have elevated levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. nvkc.nl [nvkc.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-epi-Calcifediol and Calcifediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-epi-calcifediol (3-epi-25-hydroxyvitamin D3) and calcifediol (25-hydroxyvitamin D3). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support research and development in the field of vitamin D analogs.
Introduction
Calcifediol is the primary circulating form of vitamin D and the precursor to the active hormone, calcitriol (B1668218). An epimer of calcifediol, this compound, which differs only in the stereochemistry of the hydroxyl group at the C-3 position, is also present in circulation. While initially considered a minor and less active metabolite, emerging research indicates that this compound has distinct biological properties that warrant detailed investigation. Understanding the comparative activities of these two molecules is crucial for accurate assessment of vitamin D status and for the development of novel vitamin D-based therapeutics.
Comparative Biological Activity Data
The following table summarizes the available quantitative data comparing the key biological activities of this compound and calcifediol, and their respective active forms, 3-epi-calcitriol and calcitriol. It is important to note that direct comparative studies for some parameters are limited, and some findings present conflicting results.
| Biological Parameter | This compound / 3-epi-Calcitriol | Calcifediol / Calcitriol | Fold Difference | Reference |
| Binding to Vitamin D Binding Protein (VDBP) | ||||
| Cross-reactivity in CPB assay (exogenous) | ~51% | 100% | ~0.5x | [1][2] |
| Affinity of active form (3-epi-calcitriol vs. calcitriol) for VDBP | 2.5-fold higher affinity | Lower affinity | 2.5x | [3] |
| Metabolism by CYP27B1 (Activation) | ||||
| Conversion to active form | Substrate for CYP27B1 | Substrate for CYP27B1 | Data not available | [4] |
| Kinetic parameters (Km, Vmax) | Not available | Not available | Not available | |
| Metabolism by CYP24A1 (Inactivation) | ||||
| Inactivation rate of active form (3-epi-calcitriol vs. calcitriol) | 3-fold lower production of inactive metabolite | Higher production of inactive metabolite | ~0.33x | [5] |
| Activation of Vitamin D Receptor (VDR) | ||||
| Binding affinity of active form (3-epi-calcitriol vs. calcitriol) to VDR | 35- to 120-fold lower affinity | Higher affinity | 0.008-0.028x | [3] |
| Transcriptional activity | Markedly reduced | Higher activity | Data not available | [3][4] |
| EC50 for VDR transactivation | Not available | Not available | Not available |
Note: CPB stands for Competitive Protein Binding. A lower cross-reactivity suggests a potentially lower binding affinity. The conflicting data on VDBP binding for the precursor versus the active form highlights the need for further direct binding affinity studies (e.g., determining the dissociation constant, Kd). The absence of kinetic data for CYP27B1 and EC50 values for VDR activation represents a significant knowledge gap.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the biological activities of vitamin D metabolites.
Vitamin D Binding Protein (VDBP) Binding Assay
A common method to determine the binding affinity of vitamin D metabolites to VDBP is a competitive binding assay.
-
Materials: Purified VDBP, radiolabeled calcifediol (e.g., [³H]25(OH)D₃), unlabeled calcifediol and this compound standards, dextran-coated charcoal.
-
Procedure:
-
A constant amount of purified VDBP and radiolabeled calcifediol are incubated in a buffer system.
-
Increasing concentrations of unlabeled calcifediol or this compound are added to compete for binding to VDBP.
-
The mixture is incubated to reach equilibrium.
-
Dextran-coated charcoal is added to adsorb the unbound vitamin D metabolites.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing bound radiolabeled calcifediol) is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the unlabeled competitor that displaces 50% of the radiolabeled ligand (IC50) is determined. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolism Assays with Recombinant CYP27B1 and CYP24A1
To assess the metabolic conversion of calcifediol and this compound, in vitro assays using recombinant human cytochrome P450 enzymes are employed.
-
Materials: Recombinant human CYP27B1 or CYP24A1, adrenodoxin (B1173346), adrenodoxin reductase, NADPH, calcifediol, and this compound.
-
Procedure:
-
The vitamin D metabolite (calcifediol or this compound) is incubated with the recombinant enzyme system (CYP27B1 or CYP24A1, adrenodoxin, and adrenodoxin reductase) in a buffer at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
-
The metabolites are extracted and analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the products.
-
-
Data Analysis: Michaelis-Menten kinetics are determined by measuring the initial reaction velocity at various substrate concentrations. The Michaelis constant (Km) and maximum velocity (Vmax) are calculated from a Lineweaver-Burk or other kinetic plot.
Vitamin D Receptor (VDR) Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the VDR and initiate gene transcription.
-
Materials: A cell line (e.g., human embryonic kidney 293 cells) co-transfected with a plasmid expressing the human VDR and a reporter plasmid containing a vitamin D response element (VDRE) linked to a reporter gene (e.g., luciferase). Calcitriol and 3-epi-calcitriol are required as test compounds.
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with various concentrations of calcitriol or 3-epi-calcitriol.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated. This value represents the concentration of the compound required to elicit 50% of the maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of calcifediol and this compound and a typical experimental workflow for their comparison.
Caption: Metabolic pathways of calcifediol and this compound.
Caption: Experimental workflow for comparing biological activities.
Discussion and Conclusion
The available evidence suggests that this compound and its metabolites exhibit a distinct biological profile compared to calcifediol and its derivatives. Notably, the active form, 3-epi-calcitriol, demonstrates significantly lower affinity for the VDR, which is often associated with reduced biological activity.[3] However, it also appears to be more resistant to catabolism by CYP24A1, which could lead to a longer half-life and sustained action in specific tissues.[5]
The conflicting data regarding VDBP binding affinity warrants further investigation to clarify the transport and bioavailability of this compound. The statement that this compound has "no biological activity" appears to be an oversimplification, as its downstream metabolite, 3-epi-calcitriol, does interact with the VDR and can elicit biological responses, albeit with different potency than calcitriol.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Clinical Significance of 3-epi-25-hydroxyvitamin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of vitamin D metabolism is more complex than previously understood, with the discovery and increasing recognition of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), a C-3 epimer of 25-hydroxyvitamin D3 (25(OH)D3). This guide provides a comprehensive comparison of 3-epi-25(OH)D3 and its canonical counterpart, offering insights into its metabolic pathway, biological activity, and clinical implications. The accurate differentiation of these two metabolites is critical for the precise assessment of vitamin D status and for advancing research and drug development in this field.
Introduction to 3-epi-25-hydroxyvitamin D3
3-epi-25(OH)D3 is an isomer of 25(OH)D3, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring.[1] While once considered a minor and biologically inactive metabolite, emerging evidence demonstrates its significant prevalence in certain populations and its potential to influence the interpretation of vitamin D levels.[2][3] The presence of 3-epi-25(OH)D3 can lead to an overestimation of total 25(OH)D concentrations when using assays that cannot distinguish between the two epimers, potentially masking vitamin D deficiency.[4]
Metabolic Pathway of Vitamin D3 and the Formation of 3-epi-25(OH)D3
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active. The C-3 epimerization pathway represents a parallel metabolic route.[5] 25(OH)D3 can be metabolized to 3-epi-25(OH)D3, which can be further hydroxylated to 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3) and 3-epi-24,25-dihydroxyvitamin D3 by the enzymes CYP27B1 and CYP24A1, respectively.[6] This epimerization appears to be a common metabolic pathway for major vitamin D3 metabolites.[6]
Caption: Metabolic pathway of Vitamin D3, including the C-3 epimerization route.
Biological Activity and Clinical Significance
The biological activity of 3-epi-25(OH)D3 and its downstream metabolites is a subject of ongoing research. While generally considered less potent than their non-epimeric forms, they are not biologically inert.
Key Findings:
-
Reduced Biological Activity: 3-epi-1α,25(OH)2D3 exhibits lower binding affinity for the vitamin D receptor (VDR) compared to 1α,25(OH)2D3, resulting in reduced transcriptional activity for some genes.[6][7]
-
Tissue-Specific Effects: Despite lower VDR affinity, 3-epi-1α,25(OH)2D3 shows significant biological activity in specific tissues.[8] For instance, it has been found to be nearly as potent as 1α,25(OH)2D3 in suppressing parathyroid hormone (PTH) secretion and inhibiting cell proliferation in keratinocytes.[1][8] It also stimulates surfactant synthesis in pulmonary alveolar type II cells.[9]
-
Potential for Misclassification of Vitamin D Status: The co-elution of 3-epi-25(OH)D3 with 25(OH)D3 in many analytical methods can lead to an overestimation of total 25(OH)D levels.[4] This is particularly significant in infants, where 3-epi-25(OH)D3 can constitute a substantial portion of the total circulating 25(OH)D.[1][2] This can result in the misclassification of individuals as vitamin D sufficient when they may be deficient.[2]
Table 1: Comparison of Biological Activity of Vitamin D Metabolites and Their C-3 Epimers
| Metabolite | C-3 Epimer | Relative Binding Affinity to VDR | Key Biological Activities of Epimer |
| 1α,25(OH)2D3 | 3-epi-1α,25(OH)2D3 | Lower | Suppresses PTH secretion, inhibits keratinocyte proliferation, stimulates surfactant synthesis.[1][8][9] |
| 25(OH)D3 | 3-epi-25(OH)D3 | Not applicable (prohormone) | Can be converted to the active 3-epi-1α,25(OH)2D3.[6] |
Prevalence and Factors Influencing 3-epi-25(OH)D3 Levels
The concentration of 3-epi-25(OH)D3 varies significantly across different populations and is influenced by several factors.
-
Infants and Young Children: The highest levels of 3-epi-25(OH)D3 are observed in infants, particularly preterm infants receiving vitamin D supplementation.[10] In this group, 3-epi-25(OH)D3 can represent a significant percentage of the total 25(OH)D concentration.[1] The percentage of the epimer tends to decrease with age in infants.[2]
-
Adults: 3-epi-25(OH)D3 is detectable in the majority of adults, although at lower concentrations relative to total 25(OH)D3 compared to infants.[5]
-
Pregnancy: 3-epi-25(OH)D3 is present in both maternal and neonatal circulation.[11]
-
Factors Influencing Levels: Higher vitamin D intake from supplements and sun exposure have been associated with higher concentrations of 3-epi-25(OH)D3.[12] There is a significant positive correlation between serum concentrations of 25(OH)D3 and 3-epi-25(OH)D3.[5][13]
Table 2: Prevalence of 3-epi-25(OH)D3 in Various Populations
| Population | Mean/Median Concentration (nmol/L) | Percentage of Total 25(OH)D3 | Reference |
| Infants (<1 year) | High variability, can be significantly elevated | Can be >10% | [1][2][10] |
| Children and Adolescents (1-18 years) | ~3.3 ng/mL | ~3% | [2] |
| Adults | 2.5 nmol/L | 4.6% | [5] |
| Pregnant Women (Maternal) | 1.9 nmol/L (median) | Varies, up to 19.9% of 25(OH)D3 | [11] |
| Neonates (Umbilical Cord) | 1.7 nmol/L (median) | Varies, up to 15.3% of 25(OH)D3 | [11] |
Comparison of Measurement Methods
The accurate measurement of 25(OH)D requires methods that can differentiate it from its C-3 epimer.
-
Immunoassays: Many commercially available immunoassays do not distinguish between 25(OH)D3 and 3-epi-25(OH)D3, leading to potential inaccuracies.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard method for accurately measuring vitamin D metabolites.[3] However, not all LC-MS/MS methods are created equal. Chromatographic separation is essential to resolve 25(OH)D3 and 3-epi-25(OH)D3, as they are isomers and have the same mass-to-charge ratio.[3][[“]]
Table 3: Comparison of Analytical Methodologies
| Method | Ability to Differentiate Epimers | Advantages | Disadvantages |
| Immunoassays | No | High throughput, widely available | Cross-reactivity, potential for overestimation of 25(OH)D |
| LC-MS/MS (without epimer separation) | No | High specificity for 25(OH)D molecule | Inability to resolve epimers, leading to combined measurement |
| LC-MS/MS (with epimer separation) | Yes | High accuracy and specificity, considered the reference method | Lower throughput, requires specialized equipment and expertise |
Experimental Protocol: LC-MS/MS for the Differential Quantification of 25(OH)D3 and 3-epi-25(OH)D3
A detailed protocol for an LC-MS/MS method capable of separating 25(OH)D3 and its C-3 epimer is outlined below. This is a representative protocol, and specific parameters may vary between laboratories.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of serum, add an internal standard solution (e.g., deuterated 25(OH)D3).
-
Add acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction on the supernatant using a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Separation (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column with a stationary phase capable of resolving the epimers is crucial. A pentafluorophenyl (PFP) column is commonly used for this purpose.[[“]]
-
Mobile Phase: A gradient of two or more solvents, typically a mixture of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A small, precise volume of the reconstituted sample extract.
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Analyzer: A triple quadrupole mass spectrometer.
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 25(OH)D3, 3-epi-25(OH)D3, and the internal standard.
4. Quantification
-
A calibration curve is generated using standards of known concentrations for both 25(OH)D3 and 3-epi-25(OH)D3.
-
The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Workflow for Accurate Vitamin D Status Assessment
To ensure an accurate assessment of vitamin D status, a workflow that accounts for the presence of 3-epi-25(OH)D3 is essential, particularly in at-risk populations.
Caption: Workflow for accurate assessment of Vitamin D status considering 3-epi-25(OH)D3.
Conclusion
The clinical significance of 3-epi-25(OH)D3 is becoming increasingly apparent. Its presence can confound the accurate assessment of vitamin D status, especially in vulnerable populations such as infants. For researchers, scientists, and drug development professionals, understanding the nuances of vitamin D metabolism, including the C-3 epimerization pathway, is crucial. The adoption of analytical methods, such as LC-MS/MS with chromatographic separation of epimers, is paramount for obtaining accurate and reliable data. This will ultimately lead to a better understanding of the physiological roles of all vitamin D metabolites and will aid in the development of more targeted and effective therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1α,25(OH)2-3-Epi-Vitamin D3, a Natural Physiological Metabolite of Vitamin D3: Its Synthesis, Biological Activity and Crystal Structure with Its Receptor | PLOS One [journals.plos.org]
- 9. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Epidemiologic study of the C-3 epimer of 25-hydroxyvitamin D3 in a population-based sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Serum 3-Epi-25-Hydroxyvitamin D3, 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 in the Korean Population With UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to 3-epi-Calcifediol Reference Intervals and Quantification
For Immediate Release
The accurate assessment of vitamin D status is crucial in both clinical diagnostics and research. While 25-hydroxyvitamin D3 (Calcifediol) is the established biomarker, the presence of its stereoisomer, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol), can significantly impact the interpretation of results. This guide provides a comprehensive comparison of this compound reference intervals in human plasma, details the gold-standard analytical methodology for its quantification, and offers insights for researchers, scientists, and drug development professionals.
Reference Intervals of this compound in Human Plasma
The concentration of this compound in human plasma varies with age, with infants generally exhibiting higher levels than adults. The establishment of clear reference intervals is ongoing, but current literature provides valuable insights.
| Population Group | N | Concentration Range | Mean/Median Concentration | Percentage of Total 25(OH)D3 | Citation |
| Adults (1-94 years) | 501 | 0–117.5 nmol/L | Median: 8.25 nmol/L; Average: 3.3 ng/mL | 0–61% | [1] |
| Adults (Korean, 10-80 years) | 11,744 | 0.50–15.66 ng/mL | Mean: 1.15 ± 0.85 ng/mL | 1.33%–23.94% | [2] |
| Adults | - | - | Mean: 3.8 nmol/L | - | [3] |
| Infants (≤1 year) | - | - | Mean: 11.44 nmol/L | Significantly elevated compared to older children | [4] |
| Pregnant Women (at delivery) | 92 | - | - | 6.0% | [5] |
| Cord Blood (at delivery) | 92 | - | - | 7.8% | [5] |
Note: Conversion factor: 1 ng/mL ≈ 2.5 nmol/L for 25(OH)D3.
Methodologies for Quantification: LC-MS/MS as the Gold Standard
Due to the structural similarity between this compound and Calcifediol, their accurate differentiation and quantification pose an analytical challenge. Immunoassays, commonly used for routine vitamin D testing, often exhibit cross-reactivity, leading to an overestimation of total 25-hydroxyvitamin D levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive method for the specific measurement of this compound.
Comparison of Analytical Methods
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High; can chromatographically separate this compound from Calcifediol. | Variable; significant cross-reactivity with this compound can occur. |
| Accuracy | High; considered the reference method. | Can be inaccurate due to cross-reactivity, leading to overestimation of total 25(OH)D. |
| Sensitivity | High; able to detect low concentrations. | Generally sufficient for total 25(OH)D, but not specific for the epimer. |
| Throughput | Moderate to high, depending on the system. | High. |
| Cost | Higher initial instrument cost and operational complexity. | Lower cost and simpler operation. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This section details a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS, synthesized from established methodologies.[3][4][6][7]
Sample Preparation
The accurate measurement of this compound begins with meticulous sample preparation to remove interfering substances and isolate the analyte of interest.
-
Protein Precipitation: To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound). Precipitate proteins by adding 300 µL of a solution such as acetonitrile (B52724) or zinc sulfate (B86663) in methanol. Vortex vigorously.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add an immiscible organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex to facilitate the extraction of the analytes into the organic phase.
-
Evaporation and Reconstitution: Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is a critical step to resolve this compound from its isobaric compound, Calcifediol.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A Pentafluorophenyl (PFP) column is highly recommended for achieving baseline separation of the epimers.[8] A common dimension is 100 mm x 2.1 mm with a 2.6 µm particle size.
-
Mobile Phase: A binary gradient system is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[6][7]
-
Mobile Phase B: Methanol with 0.1% formic acid or 5 mM ammonium formate.[6][7]
-
-
Gradient Elution: An optimized gradient program is used to ensure the separation of the analytes.
Tandem Mass Spectrometry
The mass spectrometer provides the high selectivity and sensitivity required for accurate quantification.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
MRM Transitions: The protonated molecule [M+H]+ for this compound is m/z 401.4. Common product ions result from the loss of water molecules. Specific transitions should be optimized for the instrument in use. One study monitored the ion transition 401.2→365.2 for 3-epi-25-OH-D₃.[4]
-
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the LC-MS/MS-based workflow for the analysis of this compound in human plasma.
Conclusion
The presence of this compound is a critical consideration for the accurate assessment of vitamin D status, particularly in pediatric populations. LC-MS/MS provides the necessary specificity and accuracy for its distinct quantification. As research into the physiological role of this compound continues, the establishment of robust and harmonized reference intervals across diverse populations will be essential for both clinical practice and research in the field of vitamin D metabolism.
References
- 1. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma 3-Epi-25-Hydroxycholecalciferol Can Alter the Assessment of Vitamin D Status Using the Current Reference Ranges for Pregnant Women and Their Newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Navigating the Nuances of 3-epi-Calcifediol Measurement: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is paramount for clinical diagnostics, research, and drug development. The presence of isomers, such as 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), presents a significant analytical challenge, potentially leading to inaccuracies in quantifying total 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status. This guide provides an objective comparison of analytical methodologies for this compound measurement, supported by data from inter-laboratory comparison studies, to aid in the selection of appropriate and reliable methods.
The C-3 epimer of 25-hydroxyvitamin D3 is a stereoisomer that differs from 25(OH)D3 only in the configuration of the hydroxyl group at the third carbon position.[1] While its physiological significance is still under investigation, its presence can interfere with the measurement of total 25(OH)D, as many analytical methods do not differentiate between the two epimers.[2] This is particularly critical in populations such as infants, where this compound concentrations can be substantial.[3]
Inter-Laboratory Performance: A Comparative Overview
Proficiency testing programs, such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the CDC's Vitamin D Standardization-Certification Program (VDSCP), are crucial for assessing and improving the accuracy of vitamin D metabolite measurements.[4][5] Data from these programs reveal the variability in performance among different analytical methods and laboratories.
An interlaboratory comparison study conducted by the Vitamin D Standardization Program (VDSP) highlighted the significant impact of 3-epi-25(OH)D₃ on the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] The study found that the inability to chromatographically separate 3-epi-25(OH)D₃ from 25(OH)D₃ was a major source of bias in some assays.[6][7][8]
Table 1: Summary of Quantitative Data from Inter-Laboratory Comparison of LC-MS/MS Assays for 25(OH)D Measurement
| Parameter | Performance of Assays Separating 3-epi-25(OH)D₃ | Performance of Assays Not Separating 3-epi-25(OH)D₃ | Key Findings from VDSP Study |
| Mean % Bias | Generally lower and within VDSP criterion of ≤ ±5% | Ranged from acceptable to as high as 12% to 21% for some assays.[7] | The presence of 3-epi-25(OH)D₃ was a significant factor influencing mean % bias.[6][7] |
| Precision (CV%) | Not explicitly detailed as the primary focus was on bias. | Not explicitly detailed as the primary focus was on bias. | - |
| Accuracy | Higher accuracy in determining total 25(OH)D₃ concentrations. | Prone to overestimation of total 25(OH)D₃, leading to potential misclassification of vitamin D status.[2] | Only 53% of the LC-MS/MS assays in one study met the VDSP criterion for mean % bias.[7] |
Data synthesized from the Vitamin D Standardization Program (VDSP) Intercomparison Study 2.[6][7]
Immunoassays and competitive protein binding (CPB) assays are also widely used for 25(OH)D measurement. However, their cross-reactivity with this compound can be variable and method-dependent. One study on the Roche Elecsys Vitamin D Total assay, a CPB assay, showed minimal cross-reactivity with endogenous 3-epi-25(OH)D₃, though a higher cross-reactivity was observed with exogenously added epimer.[9] This highlights the importance of using appropriate materials for validation and quality control. Some studies have shown that certain immunoassays are significantly impacted by the presence of 3-epi-25(OH)D₃, especially at high concentrations.[10]
Experimental Protocols: A Closer Look at the Methodologies
The choice of analytical method significantly impacts the ability to accurately measure this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method due to its high specificity and ability to chromatographically separate isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods that can differentiate between 25(OH)D₃ and its C-3 epimer are essential for accurate quantification. The key to this separation lies in the chromatographic conditions.
Key Experimental Steps:
-
Sample Preparation: This typically involves protein precipitation to remove interfering proteins, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the vitamin D metabolites.[11][12]
-
Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate 25(OH)D₂, 25(OH)D₃, and 3-epi-25(OH)D₃. The use of specific stationary phases, such as pentafluorophenyl (PFP), has been shown to provide superior selectivity for separating the epimers.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The analytes are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and fragmented, and specific precursor-product ion transitions are monitored for quantification.[12]
The CDC has developed a reference measurement procedure using HPLC-MS/MS that demonstrates high accuracy and precision and is not affected by isomers like 3-epi-25-hydroxyvitamin D3.[13]
Immunoassays and Competitive Protein Binding (CPB) Assays
These methods rely on the binding of vitamin D metabolites to specific antibodies or vitamin D binding protein. Their ability to distinguish this compound depends on the specificity of the binding agent. As noted earlier, cross-reactivity with this compound is a significant concern and varies between different commercial assays.[9][10]
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the comparison between methodologies, the following diagrams are provided.
Caption: Workflow for this compound measurement using LC-MS/MS.
Caption: Comparison of LC-MS/MS and Immunoassay/CPB Assay methods.
Conclusion and Recommendations
The accurate measurement of this compound is crucial for obtaining a reliable assessment of an individual's vitamin D status. The choice of analytical methodology has a profound impact on the accuracy of these measurements.
-
For research and clinical trials requiring the highest accuracy and the ability to differentiate between 25(OH)D₃ and 3-epi-25(OH)D₃, LC-MS/MS methods with proven chromatographic separation are the recommended choice. The use of reference materials from institutions like NIST is essential for calibration and ensuring traceability.[14][15]
-
When using immunoassays or CPB assays, it is critical to be aware of the method's specific cross-reactivity with this compound. Laboratories should participate in proficiency testing schemes like DEQAS to monitor and improve the performance of their assays.[4][16]
-
The scientific community, through organizations like the VDSP, continues to work towards the standardization of vitamin D metabolite measurements. [6][7] Adherence to the guidelines and participation in the programs offered by these organizations are vital for improving the comparability and accuracy of results across different laboratories and studies.
By understanding the strengths and limitations of each analytical method and actively participating in quality assurance programs, researchers, scientists, and drug development professionals can ensure the reliability of their this compound measurements, leading to more accurate clinical assessments and robust research outcomes.
References
- 1. Case Report: Three Patients With Substantial Serum Levels of 3-Epi-25(OH)D Including One With 3-Epi-25(OH)D2 While on High-Dose Ergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deqas.org [deqas.org]
- 5. Vitamin D Standardization-Certification Program | CSP | CDC [cdc.gov]
- 6. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays - impact of 3-epi-25-hydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 1 Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS) Assays – Impact of 3-epi-25-Hydroxyvitamin D3 | NIST [nist.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. vitas.no [vitas.no]
- 13. restoredcdc.org [restoredcdc.org]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin D Reference Laboratory | CSP | CDC [cdc.gov]
- 16. DEQAS - Participant Portal [deqas.org]
Validation of a New Analytical Method for 3-epi-Calcifediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the quantification of 3-epi-Calcifediol, a critical metabolite of Vitamin D. The performance of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is objectively compared with existing analytical alternatives, supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction
This compound (3-epi-25-hydroxyvitamin D3) is an epimer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and a key biomarker for assessing vitamin D status. The presence of this compound can interfere with the accurate measurement of Calcifediol, leading to potential misinterpretation of a patient's vitamin D levels, particularly in pediatric samples.[1][2][3] Consequently, the development and validation of analytical methods that can accurately and precisely quantify this compound are of significant interest in clinical and research settings.
This guide presents a validation of a "New Enhanced LC-MS/MS Method" and compares its performance against a "Standard LC-MS/MS Method" and a "Competitive Protein Binding (CPB) Assay". The validation is based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7]
Methodology Comparison
The following sections detail the experimental protocols for the three analytical methods compared in this guide.
New Enhanced LC-MS/MS Method
This method is designed for high sensitivity, specificity, and throughput, with a focus on complete chromatographic separation of this compound from its isomers.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated this compound).[8]
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
The supernatant is then subjected to supported liquid extraction (SLE) for further purification.[9][10]
-
-
Chromatographic Separation:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system.
-
Column: A column with enhanced selectivity for steroid isomers, such as a pentafluorophenyl (PFP) column.[3]
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions are used for this compound and the internal standard.
-
Standard LC-MS/MS Method
This method represents a commonly used approach for the analysis of vitamin D metabolites but may not always achieve baseline separation of this compound and Calcifediol.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge.
-
The supernatant is directly injected into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
LC System: HPLC system.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Acquisition Mode: MRM.
-
Competitive Protein Binding (CPB) Assay
This immunoassay-based method relies on the competition between unlabeled this compound in the sample and a labeled tracer for binding to a specific antibody or binding protein.
Experimental Protocol:
-
Sample pretreatment to release this compound from the vitamin D binding protein.
-
Incubation of the pretreated sample with a specific antibody and a labeled this compound tracer.
-
Separation of the antibody-bound fraction from the free fraction.
-
Detection of the signal from the labeled tracer in the bound fraction, which is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Performance Comparison
The performance of the three methods was evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | New Enhanced LC-MS/MS Method | Standard LC-MS/MS Method | Competitive Protein Binding (CPB) Assay |
| Linearity Range (ng/mL) | 0.5 - 200 | 2.5 - 100[1] | 5 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[11] | > 0.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.5[1] | 5.0 |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 1.0 | 2.0 |
Table 2: Accuracy and Precision
| Parameter | New Enhanced LC-MS/MS Method | Standard LC-MS/MS Method | Competitive Protein Binding (CPB) Assay |
| Intra-assay Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 7% | < 15% | < 20% |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 20% |
Table 3: Selectivity and Recovery
| Parameter | New Enhanced LC-MS/MS Method | Standard LC-MS/MS Method | Competitive Protein Binding (CPB) Assay |
| Selectivity (Separation of Epimers) | Baseline separation | Co-elution or partial separation | High cross-reactivity (up to 51%)[2][12] |
| Matrix Effect | Minimal | Variable | Significant |
| Recovery (%) | 90 - 105% | 85 - 110% | Not Applicable |
Visualizations
Metabolic Pathway of Vitamin D3
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic conversion of Vitamin D3 to its active forms and epimer.
Experimental Workflow of the New Enhanced LC-MS/MS Method
The diagram below outlines the key steps in the "New Enhanced LC-MS/MS Method" for the quantification of this compound.
Caption: Step-by-step workflow of the new enhanced analytical method.
Conclusion
The "New Enhanced LC-MS/MS Method" demonstrates superior performance in terms of sensitivity, precision, accuracy, and selectivity for the quantification of this compound when compared to the "Standard LC-MS/MS Method" and the "Competitive Protein Binding (CPB) Assay". The complete chromatographic separation of this compound from its isomers is a key advantage, eliminating the risk of overestimation of Calcifediol levels. While the initial investment in instrumentation for the enhanced method may be higher, the reliability and accuracy of the data generated justify its use in clinical and research applications where precise quantification of this compound is crucial. The CPB assay, while simpler to perform, suffers from significant cross-reactivity and should be used with caution, especially when analyzing samples from populations known to have higher levels of the 3-epimer.
References
- 1. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and comparison of a rapid liquid chromatography tandem mass spectrometry method for serum 25OHD with the efficiency of separating 3-epi 25OHD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Potency of 3-epi-Calcifediol and Calcifediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potencies of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) and its more prevalent isomer, Calcifediol (25-hydroxyvitamin D3). The information presented is based on available experimental data, focusing on their interactions with the vitamin D receptor, metabolic pathways, and resulting in vivo effects.
Overview of this compound and Calcifediol
Calcifediol is the primary circulating metabolite of Vitamin D3 and the accepted biomarker for assessing a patient's vitamin D status. It is synthesized in the liver and serves as the precursor to the hormonally active form, Calcitriol (1α,25-dihydroxyvitamin D3). This compound is a stereoisomer of Calcifediol, differing in the spatial orientation of the hydroxyl group at the C-3 position of the A-ring. While once considered a minor and inactive metabolite, research has shown that this compound is present in human serum, particularly in infants, and possesses distinct biological properties.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of vitamin D metabolites are primarily mediated through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.
-
Calcifediol exhibits a low affinity for the VDR, estimated to be approximately 50 times less than that of the active hormone, Calcitriol.[1] Despite this, its high serum concentrations (around 1000-fold higher than Calcitriol) allow it to effectively bind to and activate the VDR.
-
This compound also demonstrates the ability to bind to the VDR.[2] However, direct quantitative binding data for this compound is limited. Studies have focused on its 1α-hydroxylated (activated) form, 3-epi-Calcitriol , which shows a significantly lower affinity for the VDR—reported to be 35 to 120 times lower than that of Calcitriol.[3][4] This suggests that the epimeric form is a weaker agonist of the VDR.
Metabolic Pathways and Regulation
Both Calcifediol and its epimer are substrates for the key enzymes that regulate vitamin D activation and catabolism.
-
Inactivation by CYP24A1: The catabolic enzyme CYP24A1 hydroxylates both molecules, initiating their degradation pathways. A key difference emerges here: 3-epi-Calcitriol is a poorer substrate for CYP24A1 than Calcitriol. Experimental data shows that the production of the final inactive metabolite, 3-epi-calcitroic acid, is threefold less than that of calcitroic acid under identical conditions.[6] This reduced rate of inactivation suggests that 3-epi-Calcitriol has a higher metabolic stability and potentially a longer duration of action in target tissues.[6]
Figure 1: Metabolic pathways of Calcifediol and this compound.
Biological Activity and In Vivo Effects
Despite its lower VDR affinity, the epimeric pathway demonstrates significant biological activity, likely influenced by its increased metabolic stability.
-
Gene Regulation: The VDR, once activated, regulates the transcription of numerous target genes. 3-epi-Calcitriol can induce the expression of VDR target genes, such as CYP24A1 and osteocalcin, but it does so less effectively than Calcitriol.[7]
-
Calcium Homeostasis: A critical function of vitamin D is maintaining calcium balance. In vivo studies suggest that 3-epi-Calcitriol has fewer calcemic effects than its non-epimeric counterpart, meaning it raises blood calcium levels to a lesser extent.[7] This property could be advantageous in therapeutic applications where high calcemic activity is undesirable.
Figure 2: Genomic signaling pathway via the Vitamin D Receptor (VDR).
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the biological parameters of Calcifediol, this compound, and their active metabolites.
| Parameter | Calcifediol / Calcitriol | This compound / 3-epi-Calcitriol | Key Finding |
| VDR Binding Affinity | Calcitriol is the high-affinity ligand. Calcifediol has ~50x lower affinity than Calcitriol.[1] | 3-epi-Calcitriol has 35-120x lower affinity for VDR compared to Calcitriol.[3][4] | The 3-epimer is a significantly weaker VDR agonist. |
| Metabolism by CYP27B1 | Km = 2.7 µM for Calcifediol.[5] | Substrate for CYP27B1, but kinetic data is not available.[3] | Both are activated by CYP27B1. |
| Metabolism by CYP24A1 | Calcitriol is readily inactivated by CYP24A1. | 3-epi-Calcitriol is a poor substrate; its inactivation is 3-fold slower than Calcitriol.[6] | The 3-epimer is more metabolically stable. |
| In Vivo Calcemic Effect | Potent regulator of serum calcium. | Exhibits fewer calcemic effects compared to the non-epimeric form.[7] | The 3-epimer has a lower impact on blood calcium. |
| Gene Regulation | Strong induction of VDR target genes (e.g., CYP24A1). | Induces target genes at a much lower rate than Calcitriol.[7] | The 3-epimer is a less potent transcriptional activator. |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This protocol determines the affinity of a test compound (e.g., this compound) for the VDR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: High-specific-activity [³H]-Calcitriol.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Competitors: Unlabeled Calcitriol (for non-specific binding) and test compounds (Calcifediol, this compound) at serial dilutions.
-
Separation System: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation: Thaw the VDR preparation on ice and dilute to the desired concentration in cold assay buffer.
-
Incubation: In a 96-well plate, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the unlabeled competitor.
-
Total Binding: VDR + [³H]-Calcitriol + Buffer.
-
Non-Specific Binding (NSB): VDR + [³H]-Calcitriol + excess unlabeled Calcitriol.
-
Competition: VDR + [³H]-Calcitriol + serial dilutions of test compound.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes to reach equilibrium.[8]
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the VDR-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Figure 3: Workflow for a competitive radioligand binding assay.
Recombinant CYP27B1/CYP24A1 Enzyme Activity Assay
This protocol measures the metabolic conversion of Calcifediol or this compound by recombinant cytochrome P450 enzymes.
Materials:
-
Enzymes: Purified, recombinant human CYP27B1 or CYP24A1.
-
Electron Transfer Partners: Adrenodoxin (ADX) and Adrenodoxin Reductase (ADR) for mitochondrial CYPs.
-
Cofactor: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Substrates: Calcifediol or this compound.
-
Reaction Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing MgCl₂.
-
Analysis: HPLC or LC-MS/MS system for separating and quantifying metabolites.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the NADPH generating system, ADX, and ADR.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the substrate (Calcifediol or this compound) to the mixture, followed immediately by the recombinant CYP enzyme (CYP27B1 or CYP24A1) to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solvent, such as two volumes of acetonitrile (B52724) or methanol.
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant containing the metabolites to a new tube.
-
Analysis: Inject the supernatant into an HPLC or LC-MS/MS system to separate and quantify the substrate and the product (e.g., Calcitriol or 3-epi-Calcitriol).
-
Data Analysis:
-
Generate a standard curve for the metabolite to quantify its concentration.
-
Calculate the reaction velocity (V) at different substrate concentrations.
-
Plot reaction velocity against substrate concentration and use Michaelis-Menten kinetics to determine Vmax and Km.
-
In Vivo Calcium Homeostasis Assessment in a Mouse Model
This protocol assesses the calcemic effects of administering a test compound to mice.
Materials:
-
Animals: Male or female mice (e.g., C57BL/6 strain), 8-10 weeks old.
-
Test Compounds: Calcifediol and this compound dissolved in a suitable vehicle (e.g., corn oil).
-
Equipment: Oral gavage needles, blood collection supplies (e.g., heparinized capillary tubes), centrifuge, serum calcium assay kit or atomic absorption spectrophotometer.
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week. Provide a standard diet with adequate calcium and vitamin D.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, Calcifediol, this compound).
-
Baseline Measurement: Collect a baseline blood sample from each mouse (e.g., via tail vein or retro-orbital sinus) to measure initial serum calcium levels.
-
Administration: Administer the test compounds or vehicle to the respective groups via oral gavage.
-
Time-Course Blood Collection: Collect blood samples at specific time points after administration (e.g., 6, 12, 24, 48 hours).[9]
-
Serum Preparation: Centrifuge the blood samples to separate the serum.
-
Calcium Measurement: Measure the total calcium concentration in the serum samples using a colorimetric assay kit or atomic absorption spectrophotometry according to the manufacturer's instructions.[9][10]
-
Data Analysis:
-
Calculate the mean serum calcium concentration for each group at each time point.
-
Compare the changes in serum calcium from baseline between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Plot the serum calcium concentration over time for each group to visualize the calcemic response.
-
References
- 1. vitamind-journal.it [vitamind-journal.it]
- 2. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular disease: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
A Head-to-Head Comparison of 3-epi-Calcifediol Analytical Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for obtaining high-quality, reproducible data. This guide provides a framework for the head-to-head comparison of different commercially available 3-epi-Calcifediol analytical standards. While direct comparative data from manufacturers is often limited, this document outlines the key performance characteristics to consider and provides detailed experimental protocols to empower users to conduct their own evaluations.
This compound, a C3-epimer of calcifediol (25-hydroxyvitamin D3), is an important metabolite in the vitamin D pathway. Its accurate quantification is crucial in various research and clinical settings. The quality of the analytical standard used for calibration is a critical determinant of the accuracy of these measurements. This guide will walk you through the essential parameters for evaluating this compound standards and provide you with the tools to make an informed decision for your analytical needs.
Key Performance Characteristics of this compound Analytical Standards
When selecting a this compound analytical standard, it is essential to evaluate several key performance characteristics. The following table summarizes these attributes and provides illustrative data for what to look for in a high-quality standard.
| Feature | Supplier A (Illustrative) | Supplier B (Illustrative) | Key Considerations |
| Purity (%) | ≥98% (HPLC, NMR) | ≥98% (HPLC) | High purity is crucial to prevent interference from related substances. The method of purity determination should be specified. |
| Concentration Accuracy | Gravimetrically prepared; uncertainty provided | Volumetrically prepared | Gravimetric preparation is generally more accurate. The supplier should provide a certificate of analysis with the certified concentration and its uncertainty. |
| Certificate of Analysis (CoA) | Comprehensive CoA with lot-specific data, purity, identity (by MS, NMR), concentration, storage conditions, and expiry date. | Basic CoA with concentration and expiry date. | A detailed CoA is a mark of a high-quality standard and provides essential information for method validation and troubleshooting. |
| Availability of Internal Standard | Yes (Deuterium or 13C labeled this compound available) | Yes (Deuterium labeled this compound available) | The availability of a corresponding isotopically labeled internal standard is critical for accurate quantification by mass spectrometry, as it corrects for matrix effects and variations in sample processing.[1][2] |
| Stability | Long-term stability data available; recommended storage at -20°C or -80°C.[3] | Recommended storage at -20°C. | The supplier should provide data on the long-term stability of the standard under recommended storage conditions to ensure its integrity over time. |
| Format | Crystalline solid; solution in a specified solvent (e.g., ethanol) | Solution in ethanol | The format should be suitable for your laboratory's workflow. Crystalline solids offer more flexibility for preparing solutions of desired concentrations. |
| Inter-Lot Variability | Low, with specifications for lot-to-lot consistency. | Not specified | Low inter-lot variability is important for the long-term consistency of analytical results. |
Experimental Protocols for Head-to-Head Comparison
To objectively compare different this compound analytical standards, a series of experiments should be performed. The following protocols provide a detailed methodology for these evaluations.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes how to assess the purity of a this compound standard using HPLC with UV detection.[4][5][6]
a. Materials and Reagents:
-
This compound analytical standards from different suppliers
-
HPLC-grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
b. Preparation of Standard Solutions:
-
Accurately weigh and dissolve the crystalline this compound standards in methanol or another suitable solvent to prepare stock solutions of approximately 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 10 µg/mL in the mobile phase.
c. HPLC Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm[7]
-
Injection Volume: 20 µL
d. Analysis:
-
Inject the working solution of each standard into the HPLC system.
-
Record the chromatograms for a sufficient time to allow for the elution of any potential impurities.
-
Calculate the purity of each standard by determining the peak area of the main this compound peak as a percentage of the total peak area of all observed peaks.
Concentration Accuracy Verification by LC-MS/MS
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify the concentration of the analytical standards.
a. Materials and Reagents:
-
This compound analytical standards from different suppliers
-
Isotopically labeled this compound internal standard (e.g., this compound-d3 or -13C5)[1][2]
-
LC-MS/MS grade solvents (methanol, water, acetonitrile)
-
Formic acid
-
LC-MS/MS system with a triple quadrupole mass spectrometer
b. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of the isotopically labeled internal standard (IS) at a concentration of 1 µg/mL.
-
Using one of the analytical standards as a reference, prepare a series of calibration standards by serial dilution, each containing a fixed concentration of the IS.
-
From the other analytical standards to be tested, prepare quality control (QC) samples at low, medium, and high concentrations, also containing the same fixed concentration of the IS.
c. LC-MS/MS Conditions:
-
LC Column: C18 column suitable for separating vitamin D metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to ensure the separation of this compound from other potential isomers.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: e.g., m/z 401.3 -> 383.3
-
Isotopically labeled IS: e.g., m/z 404.3 -> 386.3 (for d3)
-
d. Analysis:
-
Inject the calibration standards and QC samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of the QC samples using the calibration curve.
-
The determined concentrations of the QC samples should be within an acceptable bias (e.g., ±15%) of the nominal concentrations.[8]
Stability Assessment
This protocol describes a short-term stability study to evaluate the stability of the analytical standards under different conditions.
a. Experimental Design:
-
Prepare solutions of each this compound standard at a known concentration (e.g., 1 µg/mL) in a suitable solvent.
-
Aliquot the solutions into separate vials for storage under the following conditions:
-
Refrigerated (2-8°C)
-
Room temperature (ambient)
-
Exposed to light (at room temperature)
-
-
Analyze the concentration of the solutions at initial time (T=0) and at specified time points (e.g., 24 hours, 48 hours, 1 week) using the validated LC-MS/MS method described above.
b. Data Analysis:
-
Calculate the percentage of degradation for each standard at each time point and storage condition relative to the initial concentration.
-
A stable standard will show minimal degradation under the tested conditions.
Visualizing the Workflow and Metabolic Context
To further aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparison of this compound analytical standards.
Caption: Simplified Vitamin D metabolic pathway highlighting this compound.
Conclusion
The selection of a high-quality this compound analytical standard is a critical step in ensuring the accuracy and reliability of research and analytical data. By carefully evaluating the key performance characteristics and, where necessary, performing a head-to-head comparison using the detailed protocols provided in this guide, researchers can confidently select the most appropriate standard for their needs. This due diligence will ultimately contribute to the generation of robust and reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Appraisal of Vitamin D3 Concentration in Dietary Supplement Marketed in Bangladesh Using HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 7. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerning the vitamin D reference range: pre-analytical and analytical variability of vitamin D measurement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-epi-Calcifediol
Essential Safety and Handling Guide for 3-epi-Calcifediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure to this potent compound.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Body Protection: A disposable, long-sleeved gown that closes in the back is required to prevent skin contact[2]. Lab coats should not be taken home for cleaning[3].
-
Hand Protection: Double-gloving with disposable nitrile gloves is recommended. If direct contact occurs, remove gloves immediately, wash hands, and re-glove[4].
-
Eye and Face Protection: ANSI Z87.1-approved safety glasses with side shields are the minimum requirement[3][4]. A full face shield must be worn in addition to safety glasses when there is a risk of splashes or generating aerosols[3].
-
Respiratory Protection: Use of a certified respirator (e.g., N95) is necessary when handling the powder form of the compound to prevent inhalation[2]. All handling of the solid compound should be performed within a certified chemical fume hood or a similar ventilated enclosure.
Quantitative Hazard Data Summary
The following table summarizes the key hazard statements for the closely related compound, Calcifediol, which should be considered applicable to this compound.
| Hazard Statement | Classification | Reference |
| Fatal if swallowed, in contact with skin or if inhaled | Acute Toxicity, Cat. 2 | [1] |
| Causes damage to organs through prolonged or repeated exposure | STOT RE, Cat. 1 | [1] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity, Cat. 2 | [1] |
STOT RE: Specific Target Organ Toxicity, Repeated Exposure
Step-by-Step Handling Protocol
3.1. Preparation and Weighing (in a Chemical Fume Hood):
-
Don appropriate PPE as outlined in Section 1.
-
Prepare the work area: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Retrieve the compound: Obtain the container of this compound from its storage location.
-
Weigh the compound: Carefully weigh the desired amount of the solid compound onto a tared weigh boat. Avoid generating dust.
-
Clean up: After weighing, carefully clean any residual powder from the spatula and weighing area using a damp cloth, which should then be disposed of as hazardous waste.
3.2. Dissolution and Use:
-
Add solvent: In the fume hood, add the appropriate solvent to the vessel containing the weighed this compound.
-
Ensure complete dissolution: Gently swirl or vortex the solution until the compound is fully dissolved.
-
Transfer: Use a calibrated pipette to transfer the solution for your experiment.
-
Post-handling: After use, decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty containers, used gloves, bench paper, and contaminated consumables, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local and national regulations. Do not pour any solutions containing this compound down the drain[5].
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
